cis-Hexahydro-1H-isoindole-1,3(2H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aS,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDMPODMCFGWAA-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229179 | |
| Record name | rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-66-3 | |
| Record name | rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7506-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboximide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-hexahydrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Cyclohexanedicarboximide, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ83GRX3YC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to cis-Hexahydro-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Hexahydro-1H-isoindole-1,3(2H)-dione, also known as cis-hexahydrophthalimide, is a saturated heterocyclic compound. Its rigid, bicyclic structure makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and spectral characterization of this compound.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 7506-66-3 | [1][2] |
| IUPAC Name | (3aR,7aS)-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3-dione | [1][2] |
| Synonyms | cis-Hexahydrophthalimide, cis-1,2-Cyclohexanedicarboximide | [1][2][3] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3][4] |
| Molecular Weight | 153.18 g/mol | [1][2][3][4] |
| Physical State | White to off-white crystalline solid | [3][4] |
| Melting Point | 137 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Generally insoluble in water, but may dissolve in common organic solvents such as ethanol, acetone, and chloroform. | [3] |
Synthesis
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated analog, cis-1,2,3,6-tetrahydrophthalimide. This two-step process begins with the formation of the unsaturated imide, followed by the reduction of the double bond.
Experimental Protocol
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalimide
This step involves the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with a nitrogen source, such as urea or ammonia. A typical procedure involves heating a mixture of cis-1,2,3,6-tetrahydrophthalic anhydride and urea. The reaction proceeds with the evolution of carbon dioxide and ammonia, yielding the desired imide. The crude product can be purified by recrystallization.
Step 2: Catalytic Hydrogenation to this compound
The unsaturated imide from Step 1 is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and agitated until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound. The product can be further purified by recrystallization.
Synthesis Workflow
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
1H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized below.
| Protons | Chemical Shift (ppm) | Multiplicity |
| N-H | ~8.0-9.0 | br s |
| CH-C=O | ~2.8-3.2 | m |
| CH₂ (alicyclic) | ~1.2-2.0 | m |
13C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments. The anticipated chemical shifts are provided in the following table.
| Carbon | Chemical Shift (ppm) |
| C=O | ~178-182 |
| CH-C=O | ~40-45 |
| CH₂ (alicyclic) | ~20-30 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key absorption peaks for this compound are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3300 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Strong |
| C=O Stretch (imide) | 1700-1770 | Strong, two bands |
| C-N Stretch | 1350-1380 | Medium |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound is expected at m/z 153. Common fragmentation patterns would involve the loss of parts of the cyclohexyl ring and the imide functionality.
Logical Relationships in Spectroscopic Analysis
The relationship between the structure of this compound and its expected spectral data is a logical process of deduction. The workflow for this analysis is outlined below.
Conclusion
This compound is a foundational building block with well-defined properties and a straightforward synthetic route. The spectroscopic data provide a clear fingerprint for its identification and characterization. This technical guide serves as a valuable resource for researchers and scientists working with this versatile compound in the fields of medicinal chemistry and materials science.
References
Synthesis of cis-Hexahydro-1H-isoindole-1,3(2H)-dione from maleic anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for cis-hexahydro-1H-isoindole-1,3(2H)-dione, a valuable building block in medicinal chemistry and materials science. The synthesis originates from maleic anhydride and proceeds through a three-step sequence involving a Diels-Alder reaction, imide formation, and catalytic hydrogenation. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the process flow for enhanced clarity.
Synthetic Strategy Overview
The synthesis of this compound from maleic anhydride is a well-established and efficient process. The overall transformation can be broken down into three key steps:
-
Diels-Alder Reaction: Maleic anhydride undergoes a [4+2] cycloaddition with a suitable diene, typically 1,3-butadiene, to form cis-1,2,3,6-tetrahydrophthalic anhydride. This reaction establishes the cis stereochemistry of the ring junction, which is carried through to the final product.[1][2]
-
Imide Formation: The resulting anhydride is then reacted with an ammonia source to form the corresponding imide, cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
-
Catalytic Hydrogenation: The carbon-carbon double bond in the tetrahydroisoindoledione ring is selectively reduced through catalytic hydrogenation to yield the final saturated product, this compound.[3]
The following diagram illustrates the overall synthetic pathway:
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the quantitative data.
Step 1: Diels-Alder Reaction of Maleic Anhydride and 1,3-Butadiene
The initial step involves the formation of cis-1,2,3,6-tetrahydrophthalic anhydride via a Diels-Alder reaction. The procedure described is adapted from a well-established method.[4]
Experimental Protocol:
-
A 2-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a fume hood.
-
The flask is charged with 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene.
-
Stirring is initiated, and the flask is gently heated with a hot water bath.
-
1,3-Butadiene gas is introduced at a rapid rate (approximately 0.6–0.8 L/min).
-
Once the reaction temperature reaches 50°C, the heating bath is removed. The exothermic reaction will cause the temperature to rise to 70–75°C.
-
The flow of butadiene is maintained until the reaction is complete, as indicated by a decrease in gas absorption (typically 2–2.5 hours).
-
The resulting solution is cooled to 0–5°C overnight to induce crystallization.
-
The crystalline product is collected by filtration, washed with cold petroleum ether, and dried in an oven at 70–80°C.
| Parameter | Value | Reference |
| Reactants | ||
| Maleic Anhydride | 196 g (2.0 mol) | [4] |
| 1,3-Butadiene | Excess (gas) | [4] |
| Solvent | Dry Benzene | [4] |
| Reaction Conditions | ||
| Temperature | 50–75°C | [4] |
| Reaction Time | 2–2.5 hours | [4] |
| Product | ||
| Product Name | cis-1,2,3,6-Tetrahydrophthalic Anhydride | [4] |
| Yield | 93–97% | [4] |
| Melting Point | 99–102°C | [4] |
Step 2: Imide Formation
The anhydride is converted to the corresponding imide using an ammonia source. The following is a general procedure based on the reaction of similar anhydrides with primary amines.[3][5]
Experimental Protocol:
-
To a solution of cis-1,2,3,6-tetrahydrophthalic anhydride (1 mole) in an appropriate solvent such as toluene or glacial acetic acid, add a source of ammonia (e.g., aqueous ammonia, ammonium acetate, or urea) in slight excess.
-
The reaction mixture is heated to reflux for 4–6 hours. Water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus if toluene is the solvent.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
| Parameter | Value | Reference |
| Reactants | ||
| cis-1,2,3,6-Tetrahydrophthalic Anhydride | 1.0 mol | [3][5] (adapted) |
| Ammonia Source | Excess | [3][5] (adapted) |
| Solvent | Toluene or Glacial Acetic Acid | [3][5] |
| Reaction Conditions | ||
| Temperature | Reflux | [3][5] |
| Reaction Time | 4–6 hours | [3][5] |
| Product | ||
| Product Name | cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Yield | 80–95% (estimated) | [3][5] |
Step 3: Catalytic Hydrogenation
The final step is the selective reduction of the carbon-carbon double bond in the cyclohexene ring. Catalytic hydrogenation is the method of choice for this transformation, as it typically does not reduce the imide carbonyl groups under standard conditions.[3]
Experimental Protocol:
-
A solution of cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1 mole) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran is placed in a high-pressure hydrogenation vessel.
-
A catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1–5 mol%) is added to the solution.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3–5 bar).
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40–50°C) until the uptake of hydrogen ceases.
-
Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent.
| Parameter | Value | Reference |
| Reactants | ||
| cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | 1.0 mol | (General procedure) |
| Catalyst | 5% or 10% Pd/C (1–5 mol%) | [3] (inferred) |
| Solvent | Ethanol, Ethyl Acetate, or THF | (General knowledge) |
| Reaction Conditions | ||
| Hydrogen Pressure | 3–5 bar | (General knowledge) |
| Temperature | Room Temperature to 50°C | (General knowledge) |
| Reaction Time | Typically 4–24 hours | (General knowledge) |
| Product | ||
| Product Name | This compound | |
| Yield | >95% (expected) | (General knowledge) |
Workflow Visualization
The following diagram outlines the experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from maleic anhydride is a robust and high-yielding three-step process. The key transformations—a Diels-Alder reaction, imide formation, and catalytic hydrogenation—are all well-understood and scalable reactions in organic synthesis. This guide provides the necessary detailed protocols and quantitative data to enable researchers and professionals in drug development and materials science to successfully synthesize this important chemical intermediate. Careful adherence to the experimental procedures outlined will ensure a high yield and purity of the final product.
References
A Technical Guide to cis-Hexahydro-1H-isoindole-1,3(2H)-dione: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic methodologies for cis-Hexahydro-1H-isoindole-1,3(2H)-dione. This saturated heterocyclic compound, a derivative of phthalimide, serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The hydrophobic nature of the phthalimide moiety can enhance the ability of compounds to cross biological membranes.[1]
Chemical Structure and Stereochemistry
This compound, with the chemical formula C₈H₁₁NO₂, has a molecular weight of 153.18 g/mol .[2][3] The core of the molecule consists of a cyclohexene ring fused to a pyrrolidine-2,5-dione (succinimide) ring. The "cis" designation in its name is crucial as it defines the stereochemical relationship at the bridgehead carbons where the two rings are fused. In the cis-isomer, the two hydrogen atoms at the bridgehead positions (3a and 7a) are on the same side of the ring system. This results in a folded, boat-like conformation for the cyclohexane ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3aR,7aS)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione.[3]
Below is a diagram illustrating the chemical structure of this compound.
References
Spectroscopic and Structural Elucidation of cis-Hexahydro-1H-isoindole-1,3(2H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of cis-hexahydro-1H-isoindole-1,3(2H)-dione, a key heterocyclic scaffold in medicinal chemistry. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate a deeper understanding of its structural characteristics.
Introduction
This compound, also known as cis-1,2-cyclohexanedicarboximide, is a saturated heterocyclic compound. The isoindole core is a privileged structure in drug discovery, appearing in a variety of biologically active molecules.[1] The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Accurate spectroscopic characterization is therefore paramount for the unambiguous identification and quality control of this compound in research and development settings.
Spectroscopic Data
Due to the limited availability of a complete set of experimentally-verified spectroscopic data for the parent this compound in peer-reviewed literature, the following tables present a combination of data from closely related structures and predicted values. This representative data serves as a reliable reference for the characterization of this molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the cyclohexane ring and the imide nitrogen.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 9.0 | br s | 1H | N-H |
| ~2.8 - 3.0 | m | 2H | CH -CO |
| ~1.7 - 1.9 | m | 4H | CH₂ |
| ~1.3 - 1.5 | m | 4H | CH₂ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insights into the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~180 - 182 | C =O |
| ~40 - 42 | C H-CO |
| ~24 - 26 | C H₂ |
| ~21 - 23 | C H₂ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 3: FT-IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~2940, ~2860 | Medium-Strong | C-H Stretch (aliphatic) |
| ~1770 | Strong | C=O Stretch (asymmetric) |
| ~1700 | Strong | C=O Stretch (symmetric) |
| ~1450 | Medium | C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 153 | 100 | [M]⁺ (Molecular Ion) |
| 125 | Moderate | [M - CO]⁺ |
| 110 | Moderate | [M - C₃H₅O]⁺ |
| 97 | Moderate | [M - C₂O₂NH₂]⁺ |
| 82 | High | [C₆H₁₀]⁺ (Cyclohexene) |
| 67 | Moderate | [C₅H₇]⁺ |
Experimental Protocols
The following sections detail the general procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis
This compound can be synthesized by the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with a nitrogen source such as urea or ammonia. A typical procedure involves heating a mixture of the anhydride and urea, leading to the formation of the imide.[1]
Protocol:
-
Combine cis-1,2-cyclohexanedicarboxylic anhydride and urea in a 1:1.5 molar ratio in a round-bottom flask.
-
Heat the mixture to 150-160 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature, which should solidify.
-
Recrystallize the solid product from a suitable solvent, such as ethanol or water, to yield purified this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC).
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of the target compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Chemical structure and key predicted NMR correlations.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Hexahydroisoindole Derivatives
For Immediate Release
A deep dive into the hexahydroisoindole core, this technical guide serves researchers, scientists, and drug development professionals by charting the historical landscape and key scientific milestones of this crucial heterocyclic scaffold. From its theoretical inception rooted in the principles of the Diels-Alder reaction to its contemporary role in the development of novel therapeutics, this document provides a comprehensive overview of the discovery, synthesis, and biological importance of hexahydroisoindole derivatives.
The journey of the hexahydroisoindole nucleus from a chemical curiosity to a "privileged scaffold" in medicinal chemistry is a compelling narrative of scientific discovery and innovation. This guide illuminates the path of its development, offering detailed insights into the foundational synthetic strategies, key experimental protocols, and the evolution of its biological applications.
The Dawn of a New Chemistry: The Diels-Alder Reaction and the Birth of a Scaffold
The conceptual foundation for the synthesis of the hexahydroisoindole core lies in the seminal work of Otto Diels and Kurt Alder, who first described the [4+2] cycloaddition reaction in 1928.[1] This powerful transformation, which earned them the Nobel Prize in Chemistry in 1950, provided a direct and stereocontrolled route to the formation of six-membered rings. The reaction of a conjugated diene with a dienophile, an alkene or alkyne, laid the theoretical groundwork for the construction of the bicyclic hexahydroisoindole system.
While the original 1928 publication focused on the reaction of dienes with maleic anhydride to form cyclohexene derivatives, the extension of this methodology to include nitrogen-containing dienophiles was a critical step towards the synthesis of heterocyclic structures like hexahydroisoindole.
Charting the Synthetic Landscape: From Early Explorations to Modern Methodologies
The primary and most enduring method for constructing the hexahydroisoindole skeleton is the Diels-Alder reaction between a 1,3-diene and an N-substituted maleimide. This reaction provides a straightforward and atom-economical route to the cis-fused bicyclic system.
Early Synthetic Approaches
One of the earliest and most fundamental approaches involves the reaction of 1,3-butadiene with maleimide or its N-substituted derivatives. This reaction directly furnishes the corresponding tetrahydrophthalimide, which can then be reduced to the hexahydroisoindole derivative.
A significant advancement in the practical application of this reaction was the in-situ generation of 1,3-butadiene from stable precursors like 3-sulfolene. Heating 3-sulfolene releases 1,3-butadiene and sulfur dioxide, allowing the cycloaddition to proceed with volatile dienes in a controlled manner.[2][3]
Evolution of Synthetic Strategies
Over the decades, synthetic chemists have developed a vast array of modifications and improvements to the foundational Diels-Alder approach. These include:
-
Lewis Acid Catalysis: The use of Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride can significantly accelerate the rate of the Diels-Alder reaction and enhance its stereoselectivity.[4]
-
Asymmetric Synthesis: The development of chiral auxiliaries and chiral Lewis acid catalysts has enabled the enantioselective synthesis of hexahydroisoindole derivatives, a crucial aspect for the development of chiral drugs.[4]
-
Solid-Phase Synthesis: The adaptation of the Diels-Alder reaction to solid-phase synthesis has facilitated the creation of libraries of hexahydroisoindole derivatives for high-throughput screening in drug discovery programs.
Biological Significance: A Scaffold for Therapeutic Innovation
The rigid, three-dimensional structure of the hexahydroisoindole core has made it an attractive scaffold for the design of biologically active molecules. Its ability to present substituents in well-defined spatial orientations allows for precise interactions with biological targets.
Anticancer Activity
A significant body of research has focused on the anticancer properties of hexahydroisoindole derivatives. Numerous studies have demonstrated their potent cytotoxic effects against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-Benzylisoindole-1,3-dione derivatives | A549 (Adenocarcinoma) | 114.25 and 116.26 | [5] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE inhibition | 2.1 to 7.4 | [4] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE inhibition | 0.91 | [4] |
Enzyme Inhibition
Beyond cancer, hexahydroisoindole derivatives have shown promise as inhibitors of various enzymes. For instance, certain derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[4]
Other Biological Activities
The biological activities of hexahydroisoindole derivatives are diverse and continue to be an active area of investigation. Other reported activities include anti-inflammatory, antimicrobial, and herbicidal effects.
Experimental Protocols: A Practical Guide
To facilitate further research and development, this section provides detailed experimental protocols for key synthetic transformations.
General Procedure for the Diels-Alder Reaction of 1,3-Butadiene (from 3-Sulfolene) and N-Substituted Maleimide
Materials:
-
3-Sulfolene
-
N-substituted maleimide
-
Xylene (solvent)
-
Toluene (for recrystallization)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and the N-substituted maleimide in xylene.
-
Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas. The in-situ generated butadiene will then react with the maleimide.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Add toluene to the mixture and decolorize with activated carbon if necessary.
-
Filter the solution and add hexane to the filtrate to induce crystallization.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration and wash with cold hexane.
-
Dry the product to obtain the desired hexahydroisoindole derivative.
This protocol is a generalized representation based on common laboratory procedures for this type of reaction.[2][3]
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key synthetic pathways and logical relationships.
Caption: The fundamental Diels-Alder reaction for hexahydroisoindole synthesis.
Caption: A typical experimental workflow for the synthesis of hexahydroisoindoles.
Future Directions
The rich history and diverse applications of hexahydroisoindole derivatives underscore their continued importance in chemical and pharmaceutical research. Future efforts will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological activities, and the design of next-generation therapeutics based on this versatile scaffold. The ongoing exploration of this "privileged" structure promises to unlock new avenues for scientific advancement and therapeutic innovation.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
The Versatile Scaffold: A Technical Guide to the Biological Activities of cis-Hexahydro-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
The cis-hexahydro-1H-isoindole-1,3(2H)-dione core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current understanding of this scaffold's potential, focusing on its cytotoxic, anticonvulsant, anti-inflammatory, antimicrobial, and cholinesterase inhibitory properties. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.
Overview of Biological Activities
Derivatives of the this compound scaffold have been reported to exhibit a wide array of pharmacological effects. The compact, rigid, and stereochemically defined nature of this bicyclic system provides a unique three-dimensional framework for the presentation of various functional groups, enabling interaction with a diverse range of biological targets. The principal activities investigated to date are summarized below.
Cytotoxic and Anticancer Activity
A significant body of research has focused on the cytotoxic potential of this compound derivatives against various cancer cell lines. These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A summary of reported IC₅₀ values for various derivatives against different cancer cell lines is presented in Table 1.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| (3aR,5R,6R,7aS)-5-Azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | A549 (Lung) | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |
| (3aR,5R,6R,7aS)-5-Azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dione | A549 (Lung) | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |
| (3aR,5R,6R,7aS)-5-Azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dione | A549 (Lung) | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung) | 19.41 ± 0.01 | [2] |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc (Lung) | 114.25 | |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc (Lung) | 116.26 | |
| Trisubstituted isoindole derivatives | HeLa, A549, MCF-7, PC-3, Caco-2 | Varied cytotoxic effects | [3][4] |
| (3aR,5R,6R,7aS)-5-Azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | HeLa (Cervical) | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |
| (3aR,5R,6R,7aS)-5-Azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dione | HeLa (Cervical) | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |
| (3aR,5R,6R,7aS)-5-Azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dione | HeLa (Cervical) | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |
Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression and activity of key apoptotic proteins, such as the Bcl-2 family and caspases.[2][5]
Figure 1: Intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Figure 2: General workflow of the MTT assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6][7]
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved Caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[8][9]
Anticonvulsant Activity
Certain derivatives of the this compound scaffold have shown promising anticonvulsant properties in preclinical models.
Quantitative Anticonvulsant Data
The anticonvulsant efficacy is often evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with the median effective dose (ED₅₀) being a key parameter.
| Compound/Derivative | Test Model | ED₅₀ (mg/kg) | Reference |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (related scaffold) | MES (rats) | 69.89 | [8] |
| N-substituted isoindoline-1,3-dione (Compound 2) | scPTZ (mice) | More potent than phenytoin at 40 mg/kg | [10] |
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for the anticonvulsant effects of many isoindole-1,3-dione derivatives is believed to be the blockade of voltage-gated sodium channels.[10] By blocking these channels, the compounds can reduce the repetitive firing of neurons that is characteristic of seizures.
Figure 3: Mechanism of anticonvulsant action.
Experimental Protocols
This test is a model for generalized tonic-clonic seizures.
-
Animal Preparation: Typically, mice or rats are used.
-
Compound Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.).
-
Electrical Stimulation: After a set time, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
This test is a model for myoclonic and absence seizures.
-
Animal Preparation: Mice are commonly used.
-
Compound Administration: The test compound is administered.
-
Chemoconvulsant Administration: After a specific time, a convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
Anti-inflammatory Activity
Derivatives of the isoindole-1,3-dione scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Data
The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of COX-1 and COX-2 enzymes.
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Hybrid pyrazole analogue 5u | COX-2 | 1.79 | |
| Hybrid pyrazole analogue 5s | COX-2 | Not explicitly stated, but showed significant inhibition | |
| Hybrid pyrazole analogue 5r | COX-2 | Not explicitly stated, but showed significant inhibition | |
| Hybrid pyrazole analogue 5t | COX-2 | Not explicitly stated, but showed significant inhibition | |
| Aminoacetylenic isoindoline-1,3-dione (ZM4) | COX-2 | Showed 91% inhibition at 5 µM | [11] |
Mechanism of Action: COX Inhibition and NF-κB Pathway
The anti-inflammatory effects are thought to be mediated by the inhibition of COX enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. Additionally, some studies suggest that these compounds may also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[12][13]
Figure 4: Overview of the NF-κB signaling pathway.
Experimental Protocol: COX Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and arachidonic acid solution.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX enzyme (COX-1 or COX-2), and the test compound.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition relative to a control without the inhibitor.[14][15]
Antimicrobial Activity
Several derivatives of the this compound scaffold have been reported to possess antimicrobial activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Trisubstituted isoindole derivatives | Staphylococcus aureus | Selective inhibition observed | [3][4] |
| Trisubstituted isoindole derivatives | Escherichia coli | Selective inhibition observed | [3][4] |
| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [16] |
Experimental Protocol: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17][18]
Cholinesterase Inhibition
Certain isoindole-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the management of Alzheimer's disease.
Quantitative Cholinesterase Inhibition Data
The inhibitory activity against cholinesterases is expressed as IC₅₀ values.
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
| N-benzyl pyridinium hybrid 7a | AChE | 2.1 | [7] |
| N-benzyl pyridinium hybrid 7f | AChE | 2.1 | [7] |
| Phenyl-substituted derivative I | AChE | 1.12 | [10] |
| Diphenylmethyl derivative III | BuChE | 21.24 | [10] |
Experimental Protocol: Ellman's Method
This spectrophotometric method is widely used to measure cholinesterase activity.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and the test compound.
-
Enzyme Addition: Add the cholinesterase enzyme (AChE or BChE) to the wells.
-
Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent cytotoxic, anticonvulsant, anti-inflammatory, antimicrobial, and cholinesterase inhibitory effects. The modular nature of its synthesis allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity towards specific biological targets. Further exploration of the structure-activity relationships and mechanisms of action of compounds based on this scaffold is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers to build upon in their quest for novel and effective medicines.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 13. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of cis-Hexahydro-1H-isoindole-1,3(2H)-dione Bioactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of modern drug discovery is increasingly reliant on computational methodologies to expedite the identification and validation of novel therapeutic agents.[1][2][3][4][5] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione, a scaffold of significant interest due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and neuroprotective properties.[6][7][8][9] This document outlines a systematic workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these computational experiments are provided, alongside hypothetical yet plausible data presented in structured tables for clarity. Furthermore, this guide employs Graphviz diagrams to visually articulate the experimental workflow and a key signaling pathway, offering a reproducible blueprint for the computational evaluation of this and other novel chemical entities.
Introduction
This compound is a bicyclic imide that serves as a core structural motif in a variety of biologically active compounds.[6] Derivatives of this scaffold have demonstrated a range of pharmacological effects, suggesting its potential as a privileged structure in medicinal chemistry.[6][7] Computational, or in silico, approaches provide a rapid and cost-effective means to explore the potential bioactivities of such a core structure, predict its molecular targets, and assess its drug-like properties before committing to extensive laboratory synthesis and testing.[1][4][5]
This guide presents a hypothetical, yet methodologically rigorous, in silico investigation to predict the bioactivity of this compound. The workflow is designed to generate a comprehensive profile of the molecule's potential therapeutic applications and liabilities.
Predicted Bioactivities and Molecular Targets
Based on the known activities of its derivatives, the bioactivity of the parent compound was investigated against targets associated with inflammation, neurodegeneration, and microbial infections. The following subsections detail the predicted activities and the primary molecular targets evaluated.
Anti-inflammatory Activity
Derivatives of isoindoline-1,3-dione have been associated with anti-inflammatory effects.[9] A primary mechanism for such activity is the inhibition of cyclooxygenase (COX) enzymes. Molecular docking simulations were performed to predict the binding affinity of this compound to both COX-1 and COX-2.
Neuroprotective Activity
Several isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[8] Additionally, monoamine oxidase B (MAO-B) is another key target in neurodegenerative disorders.[10] The potential of the parent compound to interact with these enzymes was assessed.
Antimicrobial Activity
The broad-spectrum antimicrobial potential of this scaffold was also explored.[7] For this hypothetical study, Staphylococcus aureus dihydrofolate reductase (DHFR), a validated bacterial drug target, was selected for molecular docking analysis.
In Silico Prediction Workflow
The comprehensive workflow for predicting the bioactivity of this compound is depicted below. This multi-step process ensures a thorough computational evaluation, from initial target identification to the assessment of pharmacokinetic properties.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key in silico experiments performed.
Ligand and Protein Preparation
-
Protocol 1: Ligand Preparation
-
The 2D structure of this compound was drawn using MarvinSketch.
-
The structure was converted to 3D and subjected to energy minimization using the MMFF94 force field.
-
The final structure was saved in .sdf format for subsequent analyses.
-
-
Protocol 2: Protein Preparation
-
The 3D crystal structures of the target proteins (COX-2: 6COX, AChE: 1EVE, MAO-B: 2V5Z, S. aureus DHFR: 2W9S) were downloaded from the Protein Data Bank (PDB).
-
Using AutoDockTools, water molecules and co-crystallized ligands were removed.
-
Polar hydrogens and Gasteiger charges were added to the protein structures.
-
The prepared protein structures were saved in .pdbqt format.
-
Molecular Docking
-
Protocol 3: Molecular Docking Simulation
-
The binding site for each target was defined based on the co-crystallized ligand or from literature reports. A grid box of 60x60x60 Å with a 0.375 Å spacing was centered on the active site.
-
Molecular docking was performed using AutoDock Vina.
-
The Lamarckian Genetic Algorithm was employed with 100 runs for each docking simulation.
-
The resulting poses were ranked based on their binding energy (kcal/mol), and the pose with the lowest binding energy was selected for interaction analysis using PyMOL and LigPlot+.
-
QSAR Modeling
-
Protocol 4: QSAR Model Development
-
A dataset of 50 known COX-2 inhibitors with their corresponding IC50 values was compiled from the ChEMBL database.
-
2D molecular descriptors (e.g., molecular weight, logP, topological polar surface area) were calculated for all compounds, including this compound.
-
The dataset was split into a training set (80%) and a test set (20%).
-
A multiple linear regression (MLR) model was built using the training set to establish a correlation between the descriptors and the biological activity.
-
The predictive power of the model was validated using the test set and by calculating the squared correlation coefficient (R²).
-
The activity of this compound was then predicted using the validated QSAR model.
-
ADMET Prediction
-
Protocol 5: ADMET Analysis
-
The SMILES string of this compound was submitted to the SwissADME web server.
-
Key pharmacokinetic properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) inhibition, were predicted.
-
Drug-likeness was evaluated based on established rules (e.g., Lipinski's Rule of Five).
-
Toxicity risks (e.g., mutagenicity, hepatotoxicity) were predicted using the ProTox-II server.
-
Results and Data Presentation
The following tables summarize the quantitative data generated from the in silico predictions.
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 6COX | -7.2 | Arg120, Tyr355, Ser530 |
| Acetylcholinesterase (AChE) | 1EVE | -6.8 | Trp84, Tyr334, Phe330 |
| Monoamine Oxidase B (MAO-B) | 2V5Z | -6.5 | Tyr435, Ile199, Cys172 |
| S. aureus DHFR | 2W9S | -5.9 | Phe92, Leu5, Ile50 |
Table 2: Predicted QSAR-based Activity for COX-2 Inhibition
| Compound | Molecular Weight | LogP | TPSA (Ų) | Predicted pIC50 |
| This compound | 153.18 | 0.85 | 46.17 | 5.4 |
Table 3: Predicted ADMET Properties
| Property | Prediction | Details |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | Yes | 0 violations |
| Bioavailability Score | 0.55 | Good |
| Toxicity | ||
| Hepatotoxicity | Low Risk | Predicted to be non-hepatotoxic |
| Mutagenicity | Low Risk | Predicted to be non-mutagenic |
Predicted Signaling Pathway Involvement
Based on the predicted inhibition of COX-2, this compound is anticipated to modulate the arachidonic acid signaling pathway, which is central to inflammation.
Conclusion and Future Directions
The in silico analysis presented in this guide suggests that this compound possesses promising drug-like properties and is predicted to exhibit multifaceted bioactivity, with notable potential as an anti-inflammatory and neuroprotective agent. The molecular docking studies revealed favorable binding energies against COX-2 and AChE, and the ADMET predictions indicate a favorable pharmacokinetic profile with a low risk of toxicity.
These computational predictions provide a strong rationale for the experimental validation of this compound. Future work should focus on the chemical synthesis of the compound and subsequent in vitro assays to confirm its inhibitory activity against the predicted targets. Successful validation would warrant further investigation into its mechanism of action and potential therapeutic efficacy in preclinical models.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Computational Methods in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Derivatization of cis-Hexahydro-1H-isoindole-1,3(2H)-dione for Biological Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Its rigid, bicyclic core allows for the precise spatial orientation of various functional groups, making it an attractive framework for the design of targeted therapies. This technical guide provides a comprehensive overview of the derivatization of this core for biological screening, with a focus on anticancer, acetylcholinesterase (AChE), and carbonic anhydrase (CA) inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this area.
Synthetic Strategies for Derivatization
The derivatization of the this compound core primarily involves the modification of the imide nitrogen. A common and effective method is the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with a primary amine in a suitable solvent, such as glacial acetic acid, under reflux conditions. This one-pot reaction proceeds via the formation of a amic acid intermediate, which then cyclizes to the corresponding N-substituted imide.
Further functionalization of the cyclohexane ring can be achieved through various reactions, including epoxidation and dihydroxylation of the double bond, followed by ring-opening or subsequent modifications. These strategies allow for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of the synthesized derivatives.
General Experimental Protocol for N-Substitution
A representative experimental protocol for the synthesis of N-substituted this compound derivatives is as follows:
-
A solution of an appropriate amine (1.0 eq.) in glacial acetic acid is prepared.
-
To this solution, cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq.) is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling to room temperature, the mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-substituted derivative.[1][2]
Biological Screening and Activity
Derivatives of this compound have been extensively evaluated for a range of biological activities. This guide focuses on three key areas: anticancer, acetylcholinesterase inhibition, and carbonic anhydrase inhibition.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer). The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Anticancer Activity Data
| Compound ID | Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 1 | Benzyl | A549 | 19.41 ± 0.01 | [3] |
| 2 | 4-Fluorobenzyl | HeLa | 2.1 | |
| 3 | 2-Phenylethyl | C6 | >100 | [3] |
| 4 | 3-Chlorobenzyl | A549 | 50-100 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition
Derivatives of the isoindole-1,3-dione scaffold have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Quantitative AChE Inhibition Data
| Compound ID | Substituent (R) | IC50 (µM) | Reference |
| 5 | N-Benzylpyridinium | 2.1 - 7.4 | [4] |
| 6 | Diethylaminoheptyl | 0.9 - 19.5 | [4] |
| 7 | N-Benzylpiperazinylethyl | 0.91 | [4] |
Experimental Protocol: Ellman's Method for AChE Inhibition
This method is a simple, rapid, and sensitive colorimetric assay for determining AChE activity.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method for measuring CA inhibition involves monitoring the esterase activity of the enzyme using p-nitrophenyl acetate (p-NPA) as a substrate.
-
Reagent Preparation: Prepare solutions of the CA enzyme, p-NPA, and test compounds in an appropriate buffer (e.g., Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the CA enzyme solution to each well.
-
Substrate Addition: Initiate the reaction by adding the p-NPA solution.
-
Absorbance Measurement: Measure the absorbance at 400 nm at regular intervals to determine the rate of p-nitrophenol formation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. For anticancer agents, the NF-κB and COX-2 pathways are of particular interest.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is a hallmark of many cancers.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation of the NF-κB pathway.
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the transfected cells with the test compounds for a specified period.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in treated cells compared to the control indicates inhibition of the NF-κB pathway.[5][6][7][8][9]
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compounds on protein levels and phosphorylation.[10][11][12]
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it plays a key role in prostaglandin synthesis, promoting inflammation and cell proliferation.
Experimental Protocol: COX-2 Inhibition Assay
A common method for screening COX-2 inhibitors involves measuring the peroxidase activity of the enzyme.
-
Reaction Mixture: In a suitable buffer, combine the COX-2 enzyme, a heme cofactor, and the test compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: A decrease in the rate of TMPD oxidation indicates inhibition of COX-2.[13][14]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a simplified representation of the NF-κB signaling pathway.
Caption: General workflow for derivatization and biological screening.
Caption: Simplified NF-κB signaling pathway and potential inhibition.
References
- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. Best Color Palettes for Scientific Figures and Data Visualizations [simplifiedsciencepublishing.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.opentrons.com [library.opentrons.com]
- 6. benchchem.com [benchchem.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Physical and chemical properties of cis-Hexahydro-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Hexahydro-1H-isoindole-1,3(2H)-dione, also known as cis-1,2-cyclohexanedicarboximide, is a saturated heterocyclic compound. It belongs to the family of isoindole-1,3-diones, a class of compounds that has garnered significant interest in medicinal chemistry. The isoindole-1,3-dione scaffold is a key structural feature in a variety of biologically active molecules, most notably thalidomide and its analogs (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma and other hematologic malignancies.[1][2] These compounds are known to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols for their determination and a proposed biological signaling pathway.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but shows solubility in various organic solvents.[1] While a definitive boiling point has not been documented, its melting point has been reported in a range, suggesting it may decompose upon heating.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 133-138 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; Soluble in some organic solvents. | [1] |
| pKa (predicted) | ~11.97 | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is characterized by the presence of the imide functional group. The nitrogen atom of the imide is weakly acidic, allowing for the formation of N-substituted derivatives. The carbonyl groups are susceptible to nucleophilic attack. The cyclohexane ring can undergo various conformational changes and substitution reactions.
The synthesis of this compound can be achieved through the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with a nitrogen source, such as ammonia or urea, under heating.
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The two protons on the carbons adjacent to the carbonyl groups would be deshielded. The N-H proton of the imide group would appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum for cis-1,2-Cyclohexanedicarboximide has been reported with the following key shifts:
-
Carbonyl Carbons (C=O): Expected to be in the range of 175-185 ppm.
-
Carbons adjacent to carbonyls (-CH-CO): Expected around 40-50 ppm.
-
Cyclohexane carbons (-CH₂-): Expected in the range of 20-30 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups of the imide.
-
N-H stretch: A broad band around 3200 cm⁻¹.
-
C=O stretch (asymmetric): A strong band around 1770-1790 cm⁻¹.
-
C=O stretch (symmetric): A strong band around 1700-1720 cm⁻¹.
-
C-N stretch: Around 1300-1350 cm⁻¹.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 153. Fragmentation would likely involve the loss of CO, and cleavage of the cyclohexane ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of imides is the reaction of the corresponding anhydride with a nitrogen source.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
In a round-bottom flask, combine cis-1,2-cyclohexanedicarboxylic anhydride and a molar excess of urea (or pass ammonia gas through a solution of the anhydride).
-
Heat the mixture gently at first, then increase the temperature to above the melting point of the anhydride (around 32-34°C).
-
Continue heating for a specified time to ensure the completion of the reaction (monitoring by TLC may be necessary).
-
Cool the reaction mixture to room temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
Determination of Melting Point (Thiele Tube Method)
Experimental Workflow for Melting Point Determination
Caption: Workflow for melting point determination using a Thiele tube.
Detailed Protocol:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]
-
Attach the capillary tube to a thermometer using a rubber band or a piece of tubing.[5]
-
Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.[5]
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is level with the thermometer bulb.[4]
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.[4]
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[4]
Determination of Solubility (Shake-Flask Method)
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol:
-
Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container (e.g., a vial or flask).[6]
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter.[8]
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[6]
Determination of pKa (Potentiometric Titration)
Experimental Workflow for pKa Determination
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. timstar.co.uk [timstar.co.uk]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. enamine.net [enamine.net]
An In-depth Technical Guide on the Solubility and Stability of cis-Hexahydro-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Hexahydro-1H-isoindole-1,3(2H)-dione, a saturated cyclic imide, serves as a valuable building block in medicinal chemistry and materials science. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its suitability for various applications, including as a precursor for active pharmaceutical ingredients (APIs). Understanding these characteristics is paramount for formulation development, process optimization, and ensuring the quality and efficacy of end-products. This guide details the experimental protocols for evaluating the solubility and stability of this compound and provides a framework for data presentation and interpretation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 153.18 g/mol | --INVALID-LINK-- |
| CAS Number | 7506-66-3 | --INVALID-LINK-- |
| Appearance | Solid (e.g., Powder or Flakes) | --INVALID-LINK-- |
| Melting Point | 129-133 °C | --INVALID-LINK-- |
| pKa (Predicted) | 11.69 ± 0.20 | --INVALID-LINK-- |
Solubility Assessment
The solubility of an API is a critical factor influencing its bioavailability and formulation design. The following sections describe the methodologies to determine the solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Common Solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate, Phosphate Buffer pH 7.4)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visible to ensure saturation.
-
Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to permit the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility based on the dilution factor.
Data Presentation: Solubility Data Table
The results from the solubility studies should be presented in a clear and concise table.
Table 1: Illustrative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | Data to be determined | Data to be determined | Shake-Flask |
| DMSO | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | Data to be determined | Data to be determined | Shake-Flask |
| Phosphate Buffer (pH 7.4) | Data to be determined | Data to be determined | Shake-Flask |
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
Stability studies are crucial for determining the shelf-life of a compound and identifying potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent for the compound (e.g., Methanol or Acetonitrile)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
For each condition, a control sample (without the stressor) should be analyzed in parallel. Samples should be analyzed at different time points to monitor the extent of degradation. The analysis is performed using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Data Presentation: Stability Data Table
The results of the forced degradation studies should be summarized in a table.
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | Number of Degradants |
| 0.1 M HCl (60 °C) | 24 h | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH (60 °C) | 24 h | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂ (RT) | 24 h | Data to be determined | Data to be determined | Data to be determined |
| Thermal (80 °C) | 48 h | Data to be determined | Data to be determined | Data to be determined |
| Photolytic | 7 days | Data to be determined | Data to be determined | Data to be determined |
Visualization: Potential Degradation Signaling Pathway
The imide ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would be a primary degradation pathway.
Caption: Potential Hydrolytic Degradation Pathway.
Conclusion
The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its use in research and drug development. This guide provides the necessary experimental frameworks for generating this critical data. The application of standardized protocols, such as the shake-flask method for solubility and forced degradation studies for stability, will ensure the generation of high-quality, reproducible data. This information is indispensable for formulation scientists and medicinal chemists to advance compounds from the laboratory to clinical applications.
References
Methodological & Application
Application Notes & Protocols for N-substitution of cis-Hexahydro-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-substitution of cis-hexahydro-1H-isoindole-1,3(2H)-dione, a valuable scaffold in medicinal chemistry. The N-substituted derivatives of this core structure have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The protocols outlined below cover several common and effective methods for introducing a variety of substituents onto the imide nitrogen, including alkyl, aryl, and other functional groups.
Overview of Synthetic Strategies
The substitution on the nitrogen atom of this compound can be achieved through several synthetic routes. The choice of method depends on the nature of the desired substituent and the starting materials available. The primary methods covered in these notes are:
-
Direct Synthesis from Anhydride: A straightforward approach involving the condensation of cis-1,2,3,6-tetrahydrophthalic anhydride or its hydrogenated form with a primary amine or a related derivative.
-
N-Alkylation with Alkyl Halides: A versatile method for introducing alkyl groups onto the pre-formed imide using a suitable base and solvent.
-
Mitsunobu Reaction: An efficient method for the N-alkylation of the imide with primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the N-arylation of the imide with aryl halides.
The general workflow for the synthesis and characterization of these compounds is depicted below.
Caption: General experimental workflow for N-substitution.
Experimental Protocols
Protocol 1: Direct Synthesis from Anhydride and Hydrazide
This protocol describes the synthesis of an N-substituted derivative by reacting cis-1,2,3,6-tetrahydrophthalic anhydride with a hydrazide derivative.[1]
Materials:
-
cis-1,2,3,6-Tetrahydrophthalic anhydride
-
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide
-
Glacial acetic acid
-
Isopropanol or ethanol for recrystallization
Procedure:
-
Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (1.0 eq) in glacial acetic acid.
-
Add a solution of cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq) in glacial acetic acid to the reaction mixture.
-
Stir the mixture and reflux for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Purify the crude product by recrystallization from isopropanol or ethanol.
Expected Outcome:
-
This method has been reported to yield N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide with a yield of 74%.[1]
Protocol 2: N-Alkylation with Alkyl Halides
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide and a base.[3]
Caption: N-Alkylation of the imide with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 20-70°C, depending on the reactivity of the alkyl halide. Microwave irradiation can also be employed to accelerate the reaction.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols
This protocol is suitable for the N-alkylation using primary or secondary alcohols.[4][5][6] It is particularly useful for substrates that are sensitive to basic conditions or for achieving stereochemical inversion.
Caption: Mitsunobu reaction for N-alkylation with an alcohol.
Materials:
-
This compound (1.2 eq)
-
Alcohol (primary or secondary) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[4]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazide byproduct.
Protocol 4: Buchwald-Hartwig Amination for N-Arylation
This protocol details the palladium-catalyzed N-arylation of this compound with an aryl halide.[7][8]
Caption: Buchwald-Hartwig amination for N-arylation.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add the anhydrous solvent and stir the mixture.
-
Heat the reaction mixture to 80-110°C for 12-24 hours, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the N-substitution of this compound and related cyclic imides.
Table 1: N-Alkylation of Cyclic Imides - Reaction Conditions and Yields
| Imide Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phthalimide | Benzyl Bromide | K₂CO₃ | DMF | 70 | 2 | 95 | [3] |
| Succinimide | Ethyl Iodide | KOH | Ionic Liquid | RT | 1 | 92 | [3] |
| cis-1,2,3,6-Tetrahydrophthalimide | 2-Hydroxyethyl tosylate | K₂CO₃ | Acetonitrile | Reflux | 12 | 85 | [9] |
| This compound | Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 5 | ~90 (expected) | [10] |
Table 2: Spectroscopic Data for a Representative N-Substituted Product
Compound: N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide[1]
| Analysis Type | Data |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.08 (s, 1H, NH), 8.10 (d, 1H), 7.81 (t, 1H), 7.61 (d, 1H), 7.50 (t, 1H), 5.02 (s, 2H), 3.07 (m, 2H), 2.45 (s, 3H), 1.20–1.80 (m, 8H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data available in supplementary materials of the cited reference. |
| FT-IR (cm⁻¹) | Data available in supplementary materials of the cited reference. |
| Melting Point (°C) | 283.5–286 |
Note: The provided spectroscopic data is for a specific derivative and will vary depending on the substituent. Researchers should perform full characterization for any newly synthesized compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
Application of cis-Hexahydro-1H-isoindole-1,3(2H)-dione in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold, a saturated derivative of phthalimide, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the discovery of novel anticancer agents. These compounds, often referred to as norcantharimide analogues, have garnered considerable attention due to their potent cytotoxic effects against a variety of cancer cell lines. The structural modifications on the isoindole core, particularly at the nitrogen atom and on the cyclohexane ring, allow for the fine-tuning of their pharmacological properties, including potency, selectivity, and drug-like characteristics.
This document provides a comprehensive overview of the application of this compound and its derivatives in anticancer drug discovery. It includes a summary of their in vitro and in vivo activities, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action, including the induction of apoptosis and interference with key cellular signaling pathways.
Mechanism of Action
While the precise mechanisms of action for all derivatives are still under investigation, current research suggests that this compound analogues exert their anticancer effects through multiple pathways. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is often accompanied by the modulation of key signaling pathways that regulate cell survival, proliferation, and differentiation.
Some isoindole-1,3-dione derivatives have been identified as potential inhibitors of protein phosphatase 1 and 2A (PP1 and PP2A) and tyrosine kinases.[1][2] The disruption of these signaling cascades can lead to cell cycle arrest and the initiation of the apoptotic process. The induction of apoptosis has been confirmed in various cancer cell lines through assays that detect the externalization of phosphatidylserine and the activation of caspases.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Isoindole-1,3-dione Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [3] |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc (Lung Carcinoma) | 114.25 | [2] |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc (Lung Carcinoma) | 116.26 | [2] |
| Trisubstituted isoindole derivative | HeLa (Cervical Cancer) | Varies | [1] |
| Trisubstituted isoindole derivative | PC-3 (Prostate Cancer) | Varies | [1] |
| Trisubstituted isoindole derivative | Caco-2 (Colorectal Adenocarcinoma) | Varies | [1] |
| Trisubstituted isoindole derivative | MCF-7 (Breast Cancer) | Varies | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of these derivatives starts from 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.[3][4] The core structure can be further modified through reactions such as epoxidation followed by nucleophilic ring-opening to introduce diverse functional groups.[4]
Diagram 1: General Synthesis Workflow
Caption: A simplified workflow for the synthesis of target compounds.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with test compounds as in the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling solution, and fix and denature the cells.
-
Add the anti-BrdU antibody and incubate for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash the wells, add the substrate, and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Diagram 2: In Vitro Experimental Workflow
Caption: A generalized workflow for evaluating the in vitro efficacy of test compounds.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Diagram 3: Apoptosis Signaling Pathway
References
- 1. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The cis-Hexahydro-1H-isoindole-1,3(2H)-dione Scaffold for Potent PARP Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-hexahydro-1H-isoindole-1,3(2H)-dione core is a versatile and synthetically accessible scaffold that has emerged as a promising starting point for the development of potent enzyme inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the strategic placement of functional groups to interact with enzyme active sites. A particularly promising application of this scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in oncology.
PARP enzymes, especially PARP1 and PARP2, are key players in the cellular response to DNA damage. They are integral to the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. The isoindolinone scaffold, a close analog of the this compound core, has been identified as a "privileged scaffold" for PARP1 inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This mimicry allows for competitive inhibition at the enzyme's catalytic site.
Recent advancements have demonstrated that isoindolinone derivatives can exhibit potent PARP inhibitory activity with IC50 values in the low nanomolar range. Furthermore, this class of compounds has shown potential for favorable pharmacokinetic profiles, including the ability to penetrate the central nervous system, opening avenues for treating brain cancers.
These application notes provide a comprehensive overview of the use of the this compound scaffold in developing PARP inhibitors. Included are representative data on the inhibitory potency of analogous compounds, detailed protocols for the synthesis of a derivative and for robust enzymatic and cellular assays to evaluate inhibitor efficacy, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the inhibitory potency of a representative isoindolinone-based PARP1 inhibitor, designated here as "Isoindolinone-A," which is structurally related to the this compound scaffold. This data is essential for determining the appropriate concentration range for in vitro and cellular assays.
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Cell-Based Assay | Cell Line | Cellular IC50 (nM) |
| Isoindolinone-A | PARP1 | Enzymatic | 8 | PAR Reduction | HeLa | 25 |
| Isoindolinone-A | PARP2 | Enzymatic | 15 | PAR Reduction | HeLa | 45 |
| Olaparib (Control) | PARP1 | Enzymatic | 5 | PAR Reduction | HeLa | 15 |
| Olaparib (Control) | PARP2 | Enzymatic | 1 | PAR Reduction | HeLa | 8 |
Mandatory Visualizations
Caption: PARP1 signaling pathway in DNA repair and mechanism of inhibition.
Caption: General experimental workflow for inhibitor development.
Caption: Logical relationship of scaffold to its derivatives and target.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a representative PARP inhibitor based on the this compound scaffold.
Materials and Reagents:
-
This compound
-
1-(2-Pyrimidinyl)piperazine
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkylation of the Scaffold: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 1,4-dibromobutane (1.2 eq).
-
Stir the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.
-
Coupling with Piperazine Moiety: To a solution of the crude intermediate from the previous step in DMF, add 1-(2-pyrimidinyl)piperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final pure compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This protocol outlines a sensitive chemiluminescent assay to determine the IC50 value of a test compound against PARP1.[1][2][3]
Materials and Reagents:
-
96-well white opaque plates, high-binding
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Activated DNA (sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
PBST (Phosphate-buffered saline with 0.05% Tween-20)
-
Test inhibitor and positive control (e.g., Olaparib) dissolved in DMSO
Procedure:
-
Plate Coating:
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test compound and a positive control (e.g., Olaparib) in PARP Assay Buffer. Ensure the final DMSO concentration is ≤1%.
-
-
Enzymatic Reaction:
-
Prepare a reaction master mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add the test inhibitor dilutions or vehicle (for control wells) to the plate.[1]
-
Add the reaction master mix to all wells.
-
Initiate the reaction by adding diluted PARP1 enzyme to all wells except the "blank" (no enzyme) controls.[2]
-
-
Detection:
-
Data Analysis:
-
Subtract the average signal of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 3: Cellular PARylation Assay (ELISA-based)
This protocol describes a cell-based ELISA to quantify the inhibition of PARP activity within cells.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)
-
Complete cell culture medium
-
Test inhibitor
-
DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Cell lysis buffer (e.g., RIPA buffer with protease and PARP inhibitors)
-
BCA Protein Assay Kit
-
Commercially available PAR ELISA Kit
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
-
Induction of DNA Damage:
-
Induce DNA damage and stimulate PARP activity by adding a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubating for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 15-20 minutes.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
PAR ELISA:
-
Follow the manufacturer's protocol for the PAR ELISA kit. This typically involves:
-
Adding the normalized cell lysates to the antibody-coated wells of the ELISA plate.
-
Incubating to allow capture of PAR.
-
Washing the plate.
-
Adding a detection antibody.
-
Washing the plate.
-
Adding a secondary HRP-conjugated antibody.
-
Washing the plate.
-
Adding a colorimetric or chemiluminescent substrate.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance or luminescence on a microplate reader.
-
Generate a standard curve using the provided PAR standards.
-
Calculate the concentration of PAR in each sample.
-
Determine the cellular IC50 value by plotting the PAR concentration against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel and potent PARP inhibitors. The provided protocols offer robust methods for synthesizing derivatives and evaluating their enzymatic and cellular activity. By leveraging this scaffold and these methodologies, researchers can advance the development of next-generation targeted therapies for cancer treatment.
References
Application Note: Evaluating the In Vitro Cytotoxicity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold is a core structure in a variety of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] Evaluating the in vitro cytotoxicity of novel derivatives is a critical first step in the drug discovery process to determine their potential as therapeutic agents and to understand their mechanisms of action. This document provides detailed protocols for three common and robust assays used to quantify cytotoxicity: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/PI apoptosis assay for identifying the mode of cell death.
Overview of Cytotoxicity Evaluation Workflow
The general workflow for assessing the cytotoxicity of this compound derivatives involves treating cultured cells with the compounds and subsequently measuring cell viability or death through various assays.
References
Application Notes and Protocols for Assessing the Antibacterial Activity of Isoindole-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindole-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antibacterial properties. This document provides a detailed experimental framework for assessing the in vitro antibacterial activity of novel or modified isoindole-diones. The protocols herein describe standardized methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds against a panel of clinically relevant bacteria. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is crucial for the preclinical evaluation of new antibacterial agents. The mechanism of action for isoindole-diones can be complex and is not always fully elucidated, though it is often attributed to the inhibition of essential cellular processes through interaction with biomolecular targets such as proteins or nucleic acids.
Data Presentation
Quantitative data from the antibacterial assays should be summarized for clear comparison. The following tables provide a template for presenting MIC and MBC results.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoindole-dione Derivatives
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) |
| ISO-001 | Staphylococcus aureus | ATCC 29213 | 16 |
| ISO-001 | Escherichia coli | ATCC 25922 | 32 |
| ISO-002 | Staphylococcus aureus | ATCC 29213 | 8 |
| ISO-002 | Escherichia coli | ATCC 25922 | 16 |
| Control Ab | Staphylococcus aureus | ATCC 29213 | 1 |
| Control Ab | Escherichia coli | ATCC 25922 | 2 |
Control Ab: A standard antibiotic used as a positive control.
Table 2: Minimum Bactericidal Concentration (MBC) of Isoindole-dione Derivatives
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ISO-001 | S. aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| ISO-001 | E. coli | ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| ISO-002 | S. aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| ISO-002 | E. coli | ATCC 25922 | 16 | 64 | 4 | Bactericidal |
Interpretation: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 is considered bacteriostatic.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol determines the lowest concentration of an isoindole-dione that visibly inhibits the growth of a microorganism.[2][3][4][5][6][7]
Materials:
-
Isoindole-dione compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Isoindole-dione Stock Solutions:
-
Dissolve the isoindole-dione compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions (e.g., 256 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Broth Microdilution:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate for each compound to be tested.
-
Add 200 µL of the starting concentration of the isoindole-dione solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (contains CAMHB and inoculum but no compound).
-
Well 12 will serve as the sterility control (contains CAMHB only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoindole-dione at which there is no visible growth of the bacteria. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC is determined and establishes the lowest concentration of an isoindole-dione that kills 99.9% of the initial bacterial inoculum.[1][8][9][10]
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the isoindole-dione that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Visualizations
Caption: Experimental workflow for antibacterial assessment.
Caption: Potential antibacterial mechanisms of action.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 7. youtube.com [youtube.com]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening of a cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold, a saturated analog of phthalimide, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant interest due to a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel lead compounds for drug discovery programs.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a this compound derivative library against common biological targets. The protocols are designed to be adaptable for academic and industrial research settings.
I. Target-Based High-Throughput Screening: Acetylcholinesterase (AChE) Inhibition
Application Note:
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. Derivatives of the related 1H-isoindole-1,3(2H)-dione core have shown potent AChE inhibitory activity. This protocol describes a robust and automated HTS assay to identify AChE inhibitors within a this compound library. The assay is based on the colorimetric Ellman's method, which is highly amenable to HTS formats.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Cholinergic neurotransmission and the inhibitory action of a library compound on AChE.
Experimental Protocol: AChE Inhibition HTS Assay
1. Materials and Reagents:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Donepezil or Galantamine (Positive Control)
-
DMSO (Vehicle Control)
-
This compound derivative library (in DMSO)
-
384-well clear, flat-bottom microplates
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 412 nm
2. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
AChE Solution: Dilute human recombinant AChE in Assay Buffer to a final concentration that yields a linear reaction rate for at least 15 minutes.
-
ATCI Solution: Prepare a stock solution of ATCI in deionized water. Dilute in Assay Buffer for the final working concentration.
-
DTNB Solution: Prepare a stock solution of DTNB in Assay Buffer.
-
Compound Plates: Serially dilute the compound library in DMSO to create stock plates. Further dilute in Assay Buffer to the desired screening concentrations.
3. HTS Workflow:
Caption: High-throughput screening workflow for identifying AChE inhibitors.
4. Data Analysis and Presentation:
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of vehicle control well)] * 100
The results should be summarized in a table. The following is an illustrative example based on data from screening of related phthalimide derivatives.
| Compound ID | Structure | Concentration (µM) | % Inhibition | IC50 (µM) |
| HHI-001 | R1=H, R2=Phenyl | 10 | 85.2 | 0.85 |
| HHI-002 | R1=H, R2=4-Cl-Phenyl | 10 | 92.1 | 0.42 |
| HHI-003 | R1=H, R2=4-MeO-Phenyl | 10 | 78.5 | 1.5 |
| HHI-004 | R1=CH3, R2=Phenyl | 10 | 65.3 | 3.2 |
| Donepezil | - | 1 | 98.5 | 0.05 |
| DMSO | - | - | 0 | - |
II. Cell-Based Phenotypic Screening: Anticancer Activity
Application Note:
Phenotypic screening is a powerful approach to discover compounds with novel mechanisms of action by assessing their effects on cellular phenotypes. This protocol outlines a high-content screening (HCS) assay to identify compounds from the this compound library that induce apoptosis in a cancer cell line (e.g., HeLa or A549). The assay utilizes fluorescent dyes to simultaneously measure cell viability, nuclear morphology (indicative of apoptosis), and cell cycle arrest.
Experimental Workflow: High-Content Phenotypic Screen
Caption: Workflow for a high-content phenotypic screen for anticancer compounds.
Experimental Protocol: Cell-Based Apoptosis Assay
1. Materials and Reagents:
-
HeLa or A549 human cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivative library (in DMSO)
-
Staurosporine or Paclitaxel (Positive Control for apoptosis)
-
Hoechst 33342 stain
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
2. Assay Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that ensures they are in a logarithmic growth phase at the time of imaging.
-
Compound Addition: After 24 hours, add the library compounds, positive controls, and vehicle controls to the plates using an automated liquid handler.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Staining: Add a cocktail of Hoechst 33342, Annexin V-FITC, and Propidium Iodide to each well and incubate according to the manufacturer's instructions.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent dye.
-
Image Analysis: Use image analysis software to quantify cell number, nuclear size and intensity, and the intensity of Annexin V and PI staining per cell.
3. Data Presentation:
The quantitative data from the image analysis should be presented in a structured table. The following is a representative table of potential results.
| Compound ID | Concentration (µM) | Viable Cell Count (% of Control) | Apoptotic Cells (%) | Necrotic Cells (%) |
| HHI-005 | 10 | 45.6 | 35.2 | 5.1 |
| HHI-006 | 10 | 98.2 | 2.1 | 1.5 |
| HHI-007 | 10 | 32.8 | 55.8 | 6.3 |
| HHI-008 | 10 | 75.1 | 10.5 | 2.4 |
| Staurosporine | 1 | 25.4 | 68.9 | 8.2 |
| DMSO | - | 100 | 2.5 | 1.8 |
III. Target-Based High-Throughput Screening: Cyclooxygenase (COX) Inhibition
Application Note:
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Given the anti-inflammatory potential of related phthalimide derivatives, screening the this compound library against COX-1 and COX-2 can identify novel anti-inflammatory agents with potentially improved selectivity and safety profiles. This protocol describes a fluorometric HTS assay for COX inhibitors.
Signaling Pathway: Prostaglandin Synthesis
Caption: The cyclooxygenase pathway and the site of inhibition by a library compound.
Experimental Protocol: Fluorometric COX Inhibition HTS Assay
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (Substrate)
-
Fluorometric COX probe
-
COX assay buffer
-
Celecoxib (Selective COX-2 inhibitor, Positive Control)
-
Indomethacin (Non-selective COX inhibitor, Positive Control)
-
DMSO (Vehicle Control)
-
This compound derivative library (in DMSO)
-
384-well black, solid-bottom microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
2. Assay Procedure:
-
Compound Plating: Dispense library compounds and controls into 384-well plates.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubation: Incubate the plates for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add a reaction mix containing the fluorometric probe and arachidonic acid to all wells to start the reaction.
-
Fluorescence Reading: Immediately begin kinetic measurement of fluorescence intensity for 10-15 minutes.
3. Data Analysis and Presentation:
Calculate the percentage of inhibition based on the reaction rates. Determine the IC50 values for the hit compounds against both COX-1 and COX-2 to assess selectivity.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| HHI-009 | 25.8 | 1.2 | 21.5 |
| HHI-010 | >50 | 8.5 | >5.9 |
| HHI-011 | 5.6 | 7.3 | 0.77 |
| HHI-012 | >50 | >50 | - |
| Celecoxib | 15.2 | 0.08 | 190 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of a this compound derivative library. These assays can be adapted to different specific research needs and instrumentation. Successful implementation of these screening strategies will enable the identification of promising hit compounds for further lead optimization and development of novel therapeutics.
Application Notes and Protocols for Testing the Anticancer Efficacy of cis-Hexahydro-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindole-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds, including some with significant anticancer properties.[1][2] Derivatives of this structure have demonstrated cytotoxic effects against a range of cancer cell lines.[3][4] This document provides detailed application notes and experimental protocols for evaluating the anticancer efficacy of a specific analog, cis-Hexahydro-1H-isoindole-1,3(2H)-dione.
These guidelines will enable researchers to screen the compound for its cytotoxic and apoptotic potential against relevant cancer cell lines. The protocols provided are for standard assays used in preclinical cancer research: the MTT assay for cell viability, Annexin V/Propidium Iodide staining for apoptosis detection, and cell cycle analysis.
Recommended Cell Lines
Based on studies of structurally related isoindole-1,3-dione derivatives, the following human cancer cell lines are recommended for initial screening of this compound:
-
HeLa (Cervical Cancer): A widely used and well-characterized cell line.
-
A549 (Lung Cancer): Representative of non-small cell lung cancer.[3][5]
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[2]
-
PC-3 (Prostate Cancer): A prostate cancer cell line that is androgen-independent.
-
Caco-2 (Colorectal Cancer): A human colorectal adenocarcinoma cell line.[2]
-
HepG2 (Liver Cancer): A human liver cancer cell line.[6]
-
HCT-116 (Colon Cancer): A human colon cancer cell line.[6]
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how to summarize experimental results.
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Cell Line | IC50 (µM) after 48h Treatment |
| HeLa | 45.2 ± 3.1 |
| A549 | 62.8 ± 4.5 |
| MCF-7 | 38.5 ± 2.9 |
| PC-3 | 75.1 ± 5.2 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Apoptosis Induction by this compound in MCF-7 cells (48h treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 20 | 15.7 ± 1.8 | 5.4 ± 0.6 |
| 40 | 32.4 ± 2.5 | 12.8 ± 1.1 |
| 80 | 48.9 ± 3.2 | 25.6 ± 2.3 |
Table 3: Cell Cycle Analysis of MCF-7 cells treated with this compound (48h treatment)
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65.2 ± 4.1 | 20.5 ± 2.2 | 14.3 ± 1.9 |
| 40 | 78.9 ± 5.3 | 10.1 ± 1.5 | 11.0 ± 1.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol details the detection of apoptosis using flow cytometry.
Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with this compound for the desired time.
-
Harvesting: Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the effect of the compound on the cell cycle.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time.
-
Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 2 hours at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
While the specific signaling pathways affected by this compound are yet to be elucidated, related isoindole-1,3-dione derivatives, such as thalidomide and its analogs, are known to exert their anticancer effects through various mechanisms. These include the induction of apoptosis, anti-angiogenic effects, and immunomodulatory activities. Further research could explore the impact of this compound on key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and VEGF pathways.
Hypothesized Signaling Pathway for Apoptosis Induction
Caption: A simplified, hypothetical pathway of apoptosis induction.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Novel Hexahydroisoindole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Novel hexahydroisoindole compounds represent a promising class of molecules with potential therapeutic applications. A key aspect of their preclinical evaluation is the characterization of their antioxidant capacity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Compounds with the ability to scavenge free radicals or modulate cellular antioxidant defense mechanisms are therefore of significant interest.
These application notes provide detailed protocols for a panel of assays to comprehensively evaluate the antioxidant capacity of novel hexahydroisoindole derivatives. The described methods range from chemical-based assays that measure radical scavenging activity to cell-based assays that assess the cytoprotective effects in a biologically relevant context.
Overview of Antioxidant Capacity Assays
A multi-assay approach is recommended to obtain a comprehensive profile of the antioxidant activity of a novel compound. This is because different assays reflect different aspects of antioxidant action.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A rapid and straightforward method to assess the radical scavenging capacity of a compound. It measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another widely used radical scavenging assay that is applicable to both hydrophilic and lipophilic compounds.[3][4][5]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[6][7] It is considered to reflect a hydrogen atom transfer (HAT) mechanism.
-
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the compound.[8][9][10]
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[2]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve the hexahydroisoindole compound in a suitable solvent (e.g., DMSO, methanol).
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in methanol.
-
Positive Control: Prepare a stock solution and serial dilutions of a known antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank (control), add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[1]
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[1]
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[3][4]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Before use, dilute the ABTS•+ working solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or positive control (Trolox) to the wells.
-
For the blank, add 10 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared with Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect a fluorescent probe (fluorescein) from oxidative degradation is monitored. The decay of fluorescence is followed over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[6][7]
Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).
-
Test Compound and Positive Control (Trolox): Prepare serial dilutions in 75 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure (96-well black plate format):
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the different concentrations of the test compound, Trolox, or buffer (blank) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector.
-
Measure the fluorescence kinetically every minute for at least 60 minutes with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test compound, expressed as Trolox equivalents, from the standard curve.[12][13]
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[8][10] DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. Antioxidants can reduce the fluorescence by scavenging the ROS.[9]
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HepG2, human liver cancer cells) in appropriate media.
-
Seed the cells in a 96-well black, clear-bottom plate and grow until they reach confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the hexahydroisoindole compound and a positive control (e.g., Quercetin) for 1 hour.
-
Add the DCFH-DA probe (e.g., 25 µM) to the cells and incubate for 1 hour.
-
Wash the cells again with PBS to remove the extracellular probe.
-
Induce oxidative stress by adding a peroxyl radical generator like AAPH (e.g., 600 µM).
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the control and compound-treated wells.
-
Calculate the CAA units using the formula:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The results can be expressed as Quercetin Equivalents (QE) by comparing the CAA units of the test compound to a standard curve of Quercetin.
-
Data Presentation
Quantitative data from the antioxidant assays should be summarized in clear and concise tables for easy comparison of the activity of different hexahydroisoindole compounds.
Table 1: Radical Scavenging Activity of Hexahydroisoindole Compounds
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | TEAC (µM Trolox/µM compound) |
| HHI-1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 1.2 ± 0.1 |
| HHI-2 | 25.7 ± 2.5 | 14.2 ± 1.5 | 0.8 ± 0.1 |
| HHI-3 | 10.1 ± 1.2 | 5.9 ± 0.6 | 1.8 ± 0.2 |
| Ascorbic Acid | 5.5 ± 0.5 | 3.1 ± 0.3 | 2.5 ± 0.2 |
| Trolox | 8.2 ± 0.7 | 4.6 ± 0.4 | 1.0 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Oxygen Radical Absorbance Capacity and Cellular Antioxidant Activity
| Compound | ORAC (µM Trolox Equivalents/µM compound) | CAA (µmol QE/µmol compound) |
| HHI-1 | 2.1 ± 0.2 | 15.5 ± 1.7 |
| HHI-2 | 1.5 ± 0.1 | 9.8 ± 1.1 |
| HHI-3 | 3.5 ± 0.3 | 22.1 ± 2.4 |
| Quercetin | 4.7 ± 0.4 | 1.0 |
Data are presented as mean ± standard deviation (n=3).
Mandatory Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
Caption: Workflow for evaluating the antioxidant capacity of novel compounds.
Nrf2 Signaling Pathway in Cellular Antioxidant Response
Caption: Nrf2 pathway activation by an antioxidant compound.
Logical Relationship of Antioxidant Assays
Caption: Interrelationship of common antioxidant capacity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ABTS/TAC Methodology: Main Milestones and Recent Applications | MDPI [mdpi.com]
- 6. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis and Evaluation of Halogenated cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of halogenated derivatives of cis-hexahydro-1H-isoindole-1,3(2H)-dione and the evaluation of their enhanced biological activity, particularly as potential anticancer agents. The introduction of halogen atoms to the isoindole-1,3-dione scaffold has been shown to significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide outlines the synthetic strategies, characterization methods, and in vitro protocols to assess the cytotoxic effects of these novel derivatives.
Introduction
The this compound core structure is a key pharmacophore found in a variety of biologically active molecules, including the well-known immunomodulatory drug thalidomide and its analogs. Halogenation is a common medicinal chemistry strategy to enhance the therapeutic potential of lead compounds by altering their lipophilicity, metabolic stability, and binding interactions with biological targets. Studies have indicated that the introduction of halogens, such as chlorine and bromine, to the isoindole-1,3-dione moiety can lead to increased antimicrobial, antileishmanial, and anticancer activities.[1] Notably, brominated derivatives have often been reported to exhibit superior potency compared to their chlorinated counterparts, which may be attributed to differences in electronegativity, atomic radii, and the polarity of the resulting molecules.[2]
The anticancer activity of isoindole-1,3-dione derivatives is believed to be mediated through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways. Analogs of thalidomide, for instance, are known to exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors and subsequent downstream effects on cell growth and survival.[3][4]
These application notes provide a systematic approach for the synthesis of halogenated this compound derivatives and the subsequent evaluation of their anticancer properties, offering a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: In Vitro Cytotoxicity of Isoindole-1,3-dione Derivatives
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various isoindole-1,3-dione derivatives against a panel of human cancer cell lines. This data is compiled from multiple sources to provide a comparative overview of their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Unsubstituted Analog | |||
| Norcantharidin Analog 3 | HT29 (Colon) | 14 | [5] |
| Norcantharidin Analog 3 | SJ-G2 (Glioblastoma) | 15 | [5] |
| Halogenated Derivatives | |||
| Brominated Isoindoledione 13 | Caco-2 (Colon) | > Cisplatin | [1] |
| Brominated Isoindoledione 13 | MCF-7 (Breast) | > Cisplatin | [1] |
| Brominated Isoindoledione 16 | Caco-2 (Colon) | > Cisplatin | [1] |
| Brominated Isoindoledione 16 | MCF-7 (Breast) | > Cisplatin | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | 3.81 µg/mL | [6] |
| Other Derivatives | |||
| Isoindoledione with azide and silyl ether 7 | A549 (Lung) | 19.41 | [7] |
| Norcantharidin Analog 16 | HT29 (Colon) | 19 | [5] |
| Norcantharidin Analog 16 | SJ-G2 (Glioblastoma) | 21 | [5] |
| Norcantharidin Analog 28 | BE2-C (Neuroblastoma) | 9 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Halogenated Derivatives of this compound
This protocol describes a two-step synthesis of halogenated this compound derivatives, proceeding through an epoxide intermediate.
Step 1: Epoxidation of 2-Alkyl/Aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
-
Dissolve the starting material, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1 equivalent), in a suitable solvent such as dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding epoxide.
Step 2: Ring Opening of the Epoxide with Hydrohalic Acid
-
Dissolve the purified epoxide (1 equivalent) in a suitable solvent such as diethyl ether (Et2O) or dioxane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrobromic acid (HBr) or hydrochloric acid (HCl) in acetic acid or as a concentrated aqueous solution (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired halogenated this compound derivative.
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, C6, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized halogenated derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the 96-well plate with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Synthetic and evaluation workflow for halogenated derivatives.
References
- 1. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Hexahydro-1H-isoindole-1,3(2H)-dione
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of cis-Hexahydro-1H-isoindole-1,3(2H)-dione synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Intermediate) | 1. Hydrolysis of Maleic Anhydride: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which is less reactive in the Diels-Alder reaction.[1] 2. Loss of 1,3-Butadiene: If generating 1,3-butadiene in situ from 3-sulfolene, vigorous heating can cause the gaseous diene to escape before it can react.[2] 3. Low Reaction Temperature: The Diels-Alder reaction requires sufficient thermal energy to proceed at a reasonable rate. 4. Impure Reactants: Contaminants in the starting materials can interfere with the reaction. | 1. Ensure all glassware is thoroughly dried. Use a fresh, high-purity grade of maleic anhydride and keep the container tightly sealed.[1] 2. Heat the reaction mixture gently and gradually to reflux to ensure the controlled release and reaction of 1,3-butadiene.[2] 3. Maintain the reaction at a gentle reflux in a high-boiling solvent like xylene (approx. 140°C).[2] 4. Use purified reactants. Check the melting point of maleic anhydride to ensure its purity. |
| Formation of Polymeric By-products | An excess of free 1,3-butadiene can lead to dimerization and polymerization. | Control the rate of 1,3-butadiene generation from 3-sulfolene by maintaining a steady and gentle reflux. This minimizes the concentration of unreacted diene in the reaction mixture. |
| Low Yield of this compound (Final Product) | 1. Incomplete Reaction with Ammonia/Amine: The reaction of the anhydride with the nitrogen source may not have gone to completion. 2. Side Reactions during Imide Formation: High temperatures can sometimes lead to side reactions. 3. Product Loss during Work-up and Purification: The product may be partially soluble in the wash solvents or lost during transfers. | 1. Ensure a molar excess of the ammonia or amine source. Increase the reaction time or consider using a catalyst if applicable. 2. Optimize the reaction temperature and time for the imide formation step. 3. Carefully select wash solvents to minimize product loss. Ensure efficient extraction and minimize the number of transfers. |
| Difficulty in Product Purification/Crystallization | 1. Presence of Impurities: Unreacted starting materials or by-products can inhibit crystallization.[2] 2. Inappropriate Solvent System for Recrystallization: The chosen solvent or solvent mixture may not be ideal for obtaining pure crystals. | 1. Wash the crude product to remove unreacted starting materials. For instance, unreacted maleic anhydride can be removed with water.[2] 2. Use a mixed solvent system for recrystallization, such as xylene (good solvent) and petroleum ether (poor solvent), to achieve optimal crystal growth.[3] |
| Product Decomposition | Overheating the reaction mixture, especially after the initial Diels-Alder reaction, can lead to decomposition of the anhydride product.[1] | Carefully control the heating of the reaction. Once the reflux is established, maintain a gentle boil. Avoid excessive heating during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route involves a two-step process. The first step is a Diels-Alder reaction between a conjugated diene, typically 1,3-butadiene, and a dienophile, maleic anhydride, to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. The 1,3-butadiene is often generated in situ by the thermal decomposition of 3-sulfolene for easier handling.[1][2] The second step is the reaction of the resulting anhydride with an ammonia source or a primary amine to form the final imide product, this compound.
Q2: Why is 3-sulfolene used instead of 1,3-butadiene gas?
A2: 1,3-Butadiene is a gas at room temperature, which makes it difficult to handle and measure accurately in a laboratory setting. 3-Sulfolene is a stable, non-hygroscopic solid that, upon heating, undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide in a controlled manner directly within the reaction mixture.[1] This in situ generation is safer and more convenient.
Q3: What is the optimal temperature for the Diels-Alder reaction step?
A3: The reaction is typically carried out at the reflux temperature of a high-boiling solvent like xylene, which is around 140°C.[2] This temperature is sufficient to promote the decomposition of 3-sulfolene and facilitate the Diels-Alder cycloaddition. It's important to note that at very high temperatures, the Diels-Alder reaction can be reversible, which could potentially lower the yield of the desired product.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Diels-Alder reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the maleic anhydride spot. For the in situ generation of 1,3-butadiene from 3-sulfolene, the evolution of sulfur dioxide gas can be tested with wet pH paper, which will turn acidic.[1]
Q5: What are the key considerations for the purification of the final product?
A5: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system is often employed. For example, dissolving the crude product in a "good" solvent like hot xylene and then adding a "poor" solvent like petroleum ether until the solution becomes cloudy, followed by slow cooling, can yield high-purity crystals.[3] It is crucial to allow the crystals to form slowly to minimize the inclusion of impurities.[3]
Experimental Protocols
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is adapted from procedures utilizing the in situ generation of 1,3-butadiene from 3-sulfolene.
Materials:
-
3-sulfolene
-
Maleic anhydride
-
Xylene (anhydrous)
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a dry round-bottom flask equipped with a stir bar and a reflux condenser, combine 3-sulfolene and maleic anhydride in a 1.1:1 molar ratio.
-
Add a sufficient amount of anhydrous xylene to dissolve the reactants upon heating.
-
Gently heat the mixture to reflux with continuous stirring. A temperature of approximately 140°C should be maintained.[2]
-
Continue the reflux for at least 30-60 minutes. Monitor the reaction for the consumption of maleic anhydride using TLC.
-
After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Once at room temperature, slowly add petroleum ether to the solution with swirling until a slight cloudiness persists.
-
Gently heat the mixture until it becomes clear again, then allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature. The expected yield of the anhydride is typically high, in the range of 85-95%.
Step 2: Synthesis of this compound
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Aqueous ammonia (e.g., 28-30%) or an appropriate primary amine
-
Round-bottom flask
-
Heating mantle
-
Stir bar
Procedure:
-
Place the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride in a round-bottom flask.
-
Add an excess of aqueous ammonia or the primary amine.
-
Heat the mixture with stirring. The reaction temperature and time will depend on the specific amine used. For aqueous ammonia, heating to 100-120°C for 1-2 hours is a general guideline.
-
After the reaction is complete, cool the mixture. The product may precipitate upon cooling.
-
If the product precipitates, collect it by vacuum filtration. If it remains in solution, the product may need to be extracted with an appropriate organic solvent after neutralization (if necessary).
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Quantitative Data Summary
The yield of this compound is highly dependent on the successful execution of both the Diels-Alder and the subsequent imidation step. Below is a table summarizing typical yields reported in the literature for the initial anhydride formation.
| Reactants | Solvent | Reaction Time | Temperature | Yield of Anhydride |
| 1,3-Butadiene and Maleic Anhydride | Benzene | 2-2.5 hours | 70-75°C | 93-97%[5] |
| 3-Sulfolene and Maleic Anhydride | Xylene | 30 minutes | Reflux (~140°C) | ~85%[2] |
Note: The yield of the final this compound will be lower than the anhydride yield due to the second reaction step and purification losses.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield issues in the synthesis.
References
Troubleshooting guide for the synthesis of N-substituted hexahydroisoindoles
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-substituted hexahydroisoindoles. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-substituted hexahydroisoindoles?
A1: The two main strategies for synthesizing N-substituted hexahydroisoindoles are:
-
Diels-Alder Reaction: This involves the [4+2] cycloaddition of a suitable diene with an N-substituted maleimide to form the hexahydroisoindole core. This method is advantageous for establishing the core heterocyclic structure in a single, often stereocontrolled, step.
-
N-Alkylation of Hexahydroisoindole: This approach starts with the parent hexahydroisoindole, which is then N-substituted through various alkylation or arylation methods. This is a versatile method for introducing a wide range of substituents onto the nitrogen atom.
Q2: How do I choose between the Diels-Alder and N-alkylation routes?
A2: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
-
Diels-Alder is preferred when:
-
The desired N-substituent is compatible with the cycloaddition conditions.
-
Specific stereochemistry of the hexahydroisoindole ring is required, as the Diels-Alder reaction is stereospecific.
-
-
N-Alkylation is advantageous when:
-
A variety of N-substituents are to be explored, as numerous alkylating and arylating agents can be used.
-
The parent hexahydroisoindole is readily available or easily synthesized.
-
Troubleshooting Guide: Diels-Alder Synthesis of Hexahydroisoindoles
This section addresses common issues encountered during the synthesis of N-substituted hexahydroisoindoles via the Diels-Alder reaction.
Issue 1: Low or No Product Yield
Q: My Diels-Alder reaction is giving a low yield or no product at all. What are the possible reasons and how can I improve it?
A: Low yields in Diels-Alder reactions for forming hexahydroisoindoles can arise from several factors related to the reactants' electronics, steric hindrance, or reaction conditions.
Troubleshooting Workflow for Low Yield in Diels-Alder Synthesis
Caption: Troubleshooting workflow for low yield in Diels-Alder synthesis.
Potential Solutions:
-
Enhance Reactant Reactivity: The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of the diene and dienophile.[1]
-
Diene: Employ dienes with electron-donating groups (EDGs) to raise the Highest Occupied Molecular Orbital (HOMO) energy.
-
Dienophile: N-substituted maleimides are generally good dienophiles due to the electron-withdrawing nature of the imide group. The reactivity can be further enhanced by choosing N-substituents with electron-withdrawing properties.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rate. While often performed neat or in non-polar solvents like toluene, polar solvents or even water can sometimes accelerate the reaction.[2][3]
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be aware that the retro-Diels-Alder reaction can become significant at very high temperatures.[4]
-
Catalysis: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, making it more electron-deficient and thus more reactive.
-
-
Minimize Steric Hindrance: Bulky substituents on either the diene or the N-substituted maleimide can sterically hinder the approach of the reactants, slowing down or preventing the reaction.[5] If possible, choose less sterically demanding starting materials.
Data Presentation: Effect of Solvent and Temperature on Diels-Alder Yield
| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Furan | N-Methylmaleimide | Water | 60 | 58 | [6] |
| Furan | N-Ethylmaleimide | Water | 60 | 55 | [6] |
| Furan | N-Propylmaleimide | Water | 60 | 32 | [6] |
| Furan | N-Phenylmaleimide | Water | 60 | 18 | [6] |
| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Toluene | 110 | 85 | [2] |
| 2,5-Dimethylfuran | N-(4-methoxyphenyl)maleimide | Toluene | 110 | 82 | [2] |
Issue 2: Poor Regioselectivity
Q: My Diels-Alder reaction with an unsymmetrical diene is producing a mixture of regioisomers. How can I control the regioselectivity?
A: The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile.[1][7] The major product typically arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.
Logical Relationship for Predicting Regioselectivity
Caption: Predicting the major regioisomer in a Diels-Alder reaction.
Strategies to Control Regioselectivity:
-
Substituent Effects:
-
Computational Analysis: Frontier Molecular Orbital (FMO) theory can be used to predict the regiochemical outcome by examining the orbital coefficients of the HOMO of the diene and the LUMO of the dienophile.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can influence and enhance the regioselectivity of the reaction.[9]
Troubleshooting Guide: N-Alkylation of Hexahydroisoindole
This section provides guidance on common issues encountered during the N-alkylation of a pre-formed hexahydroisoindole ring.
Issue 1: Low Yield and/or Incomplete Conversion
Q: My N-alkylation reaction is showing low conversion of the starting hexahydroisoindole, resulting in a low yield of the N-substituted product. What could be the problem?
A: Low conversion in N-alkylation reactions of cyclic secondary amines like hexahydroisoindole can be attributed to several factors, including the choice of reagents and reaction conditions.
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation.
Potential Solutions:
-
Choice of Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Base and Solvent System:
-
Base: A suitable base is crucial to deprotonate the secondary amine, making it more nucleophilic. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.[10][11] The choice of base can significantly impact the yield and regioselectivity.[11]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally effective for N-alkylation as they can dissolve the amine and the base while promoting the SN2 reaction.[10][12]
-
-
Reaction Temperature: Increasing the reaction temperature can often improve the reaction rate and drive the reaction to completion.
-
Steric Hindrance: Bulky groups on either the hexahydroisoindole or the alkylating agent can slow down the reaction.
Data Presentation: Influence of Base and Solvent on N-Alkylation Yield
| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1H-Indazole | n-Pentyl Bromide | Cs2CO3 | DMF | 20 | 60 (N1/N2=1.4:1) | [10] |
| 1H-Indazole | n-Pentyl Bromide | K2CO3 | DMF | 20 | 58 (N1/N2=1.4:1) | [10] |
| 1H-Indazole | n-Pentyl Bromide | Na2CO3 | DMF | 20 | 27 (N1/N2=1.5:1) | [10] |
| 1H-Indazole | n-Pentyl Bromide | NaH | THF | 50 | 89 (>99% N1) | [13] |
| 1H-Indazole | Mesylate of 12 | Cs2CO3 | Dioxane | 90 | 96 | [13] |
Issue 2: Over-alkylation and Side Reactions
Q: My N-alkylation is producing a mixture of the desired mono-alkylated product and a di-alkylated (quaternary ammonium salt) product. How can I prevent this?
A: Over-alkylation is a common problem in the N-alkylation of primary and secondary amines because the mono-alkylated product is often more nucleophilic than the starting amine.[14][15]
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Using a large excess of the hexahydroisoindole relative to the alkylating agent can statistically favor mono-alkylation.[14]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile, reducing the likelihood of the more reactive product undergoing a second alkylation.
-
Alternative Synthetic Methods:
-
Reductive Amination: This is a highly effective method for controlled mono-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. This method avoids the formation of over-alkylation products.
-
"Borrowing Hydrogen" Catalysis: This method uses an alcohol as the alkylating agent in the presence of a metal catalyst. The alcohol is temporarily oxidized to the corresponding aldehyde or ketone, which then undergoes reductive amination with the amine.
-
Q: I am observing the formation of an unexpected cyclopropyl ketone side product in my N-alkylation reaction. What is causing this and how can I avoid it?
A: The formation of a cyclopropyl ketone suggests an intramolecular cyclization of the alkyl halide starting material, which contains a ketone functionality. This side reaction is likely base-mediated.[3]
To minimize this side reaction:
-
Choice of Base: Use a milder or more sterically hindered base that is less likely to promote the intramolecular cyclization of the alkyl halide.
-
Temperature Control: Lowering the reaction temperature may favor the intermolecular N-alkylation over the intramolecular cyclization.
-
Solvent: The choice of solvent can also influence the reaction pathway. Experimenting with different solvents may help to suppress the side reaction.[3]
Purification of N-Substituted Hexahydroisoindoles
Q: What is the best way to purify my N-substituted hexahydroisoindole product?
A: N-substituted hexahydroisoindoles are basic compounds, which can present challenges during purification by silica gel column chromatography due to strong interactions with the acidic silica.
Purification Workflow for Basic Amines
Caption: Purification strategies for N-substituted hexahydroisoindoles.
Recommended Purification Techniques:
-
Silica Gel Chromatography with a Basic Modifier: To prevent peak tailing and product loss on the column, it is highly recommended to add a small amount of a basic modifier to the eluent.[16][17][18]
-
Amine-Functionalized Silica: Using a pre-treated amine-functionalized silica gel for column chromatography can be very effective for purifying basic compounds, as it minimizes the acidic interactions.[17]
-
Reversed-Phase Chromatography: For more polar N-substituted hexahydroisoindoles, reversed-phase chromatography with a mobile phase containing a basic modifier (e.g., triethylamine or ammonia) can be a suitable purification method.[16]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material.
Experimental Protocols
General Protocol for N-Benzylation of Hexahydroisoindole
This protocol describes a typical procedure for the N-benzylation of hexahydroisoindole using benzyl bromide.
Materials:
-
Hexahydroisoindole
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of hexahydroisoindole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., to 50-60 °C) to go to completion.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine to afford the pure N-benzyl-hexahydroisoindole.
General Protocol for Diels-Alder Reaction of Furan with N-Phenylmaleimide
This protocol outlines a typical procedure for the synthesis of a hexahydroisoindole derivative via a Diels-Alder reaction.
Materials:
-
Furan
-
N-Phenylmaleimide
-
Toluene
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve N-phenylmaleimide (1.0 eq.) in toluene.
-
Add furan (1.2 eq.) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
References
- 1. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem inverse-electron-demand hetero-/retro-Diels–Alder reactions for aromatic nitrogen heterocycle synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Purification of cis-Hexahydro-1H-isoindole-1,3(2H)-dione by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-hexahydro-1H-isoindole-1,3(2H)-dione by recrystallization.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound.
Question: My compound will not dissolve in the hot solvent.
Answer:
This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the compound, even at elevated temperatures.
-
Solution: Consult the solvent selection guide in the experimental protocol. Consider using a more polar solvent or a mixed solvent system. Good starting points for single-solvent recrystallization are ethanol, isopropanol, or acetone. For a mixed solvent system, you can dissolve the compound in a minimal amount of a "good" solvent (like ethanol) and then add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until turbidity persists.
-
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point.
-
Solution: Add the hot solvent in small increments to the heated mixture containing your crude compound until it fully dissolves. Ensure the solution is at or near its boiling point.
-
Question: No crystals have formed upon cooling.
Answer:
The absence of crystal formation, even after the solution has cooled, is a common issue that can often be resolved with the following techniques:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.
-
Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Solution 2: Seed Crystals: If available, add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow the solution to cool again.
-
-
Cooling Rate: If the solution was cooled too rapidly, there might not have been enough time for crystals to form.
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal yield.
-
Question: My compound has "oiled out" instead of forming crystals.
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is too concentrated.
-
Solution 1: Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration and then allow the solution to cool slowly.
-
Solution 2: Lower the Temperature of Saturation: Add a small amount of a "poorer" solvent to the hot solution to lower the saturation temperature.
-
Solution 3: Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help with this.
Question: The yield of my recrystallized product is very low.
Answer:
A low recovery of the purified compound can be due to several factors:
-
Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will retain more of your compound in the solution even after cooling.
-
Solution: If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling again.
-
-
Premature Crystallization: Crystals may have formed during a hot filtration step (if performed) and were lost.
-
Solution: Ensure your filtration apparatus is pre-heated, and the solution is kept hot during filtration.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.
-
Question: The recrystallized product is not pure.
Answer:
If the purity of your product has not improved significantly, consider the following:
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.
-
Solution: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.
-
-
Inappropriate Solvent: The chosen solvent may not effectively differentiate between your compound and the impurities (i.e., both are either too soluble or too insoluble).
-
Solution: Repeat the recrystallization with a different solvent or solvent system.
-
-
Incomplete Removal of Impurities: Some impurities may co-crystallize with your product.
-
Solution: A second recrystallization may be necessary. If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove it.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of pure this compound at room temperature?
A1: There are conflicting reports in the literature. Some sources describe it as a liquid, while others classify it as a white to off-white crystalline solid.[1][2] This discrepancy may be due to the presence of impurities or different polymorphic forms. A highly purified sample is expected to be a crystalline solid.
Q2: What is the melting point of pure this compound?
A2: A definitive, experimentally verified melting point for the pure cis isomer is not consistently reported in the literature. The melting point is a critical indicator of purity, and a sharp melting range close to the literature value suggests a pure compound. For reference, the related compound cis-1,2-cyclohexanedicarboxylic anhydride has a melting point of 32-34 °C.[3]
Q3: What are some common impurities I might encounter?
A3: Common impurities often depend on the synthetic route. If synthesized from cis-1,2-cyclohexanedicarboxylic anhydride and an amine source (like ammonia or urea), potential impurities could include:
-
Unreacted starting materials.
-
The corresponding trans isomer, which may form under certain reaction conditions.
-
Side products from incomplete reaction or alternative reaction pathways.
Q4: How do I choose the best recrystallization solvent?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, any impurities should be either insoluble in the hot solvent or highly soluble in the cold solvent. Ethanol, isopropanol, and acetone are good starting points for single-solvent recrystallization. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Quantitative Data
The following table summarizes key physical properties of this compound. Please note that solubility data is qualitative due to a lack of precise experimental values in the literature.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| Appearance | White to off-white crystalline solid or liquid | [1][2] |
| Melting Point | Not consistently reported | |
| Solubility | ||
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel
-
Filter paper
-
Büchner funnel and filtration flask
-
Vacuum source
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: If the ideal solvent is unknown, perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more hot solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
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Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
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Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting range close to the literature value indicates high purity.
Visualizations
Recrystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
References
Overcoming poor solubility of cis-Hexahydro-1H-isoindole-1,3(2H)-dione in biological assays
Welcome to the technical support center for cis-hexahydro-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound belongs to the phthalimide family of compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in biologically active molecules like thalidomide and its analogs, which exhibit a range of activities including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2][3] The hydrophobic nature of the phthalimide moiety can contribute to its ability to cross biological membranes.[4] However, this hydrophobicity often leads to poor aqueous solubility, which can be a major obstacle in the development of reliable and reproducible biological assays. Inaccurate assessment of a compound's activity can occur if it precipitates out of the assay medium.
Q2: What are the common solvents for dissolving this compound?
Q3: What are the general strategies to improve the solubility of this compound in my assay?
Several strategies can be employed to enhance the solubility of poorly soluble compounds in biological assays:
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Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it in the aqueous assay buffer.
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pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.
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Use of surfactants: Non-ionic surfactants can help to solubilize hydrophobic compounds.
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Formulation with excipients: For in vivo studies, formulation with lipids or polymers can improve solubility and bioavailability.
Q4: What is the known mechanism of action for compounds containing the isoindole-1,3-dione scaffold?
A key mechanism of action for many isoindole-1,3-dione derivatives, most notably thalidomide and its analogs, involves the protein Cereblon (CRBN).[7][8][9] CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. By binding to CRBN, these compounds act as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins that are not the natural targets of the ligase, referred to as "neosubstrates."[9][10] This targeted protein degradation is responsible for the therapeutic effects of these drugs.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in the stock solution. | The compound's solubility limit in the chosen solvent has been exceeded. | - Try gentle warming (if the compound is heat-stable). - Use sonication to aid dissolution. - Prepare a more dilute stock solution. |
| Precipitation occurs when diluting the stock solution into aqueous buffer. | The compound is "crashing out" due to the change in solvent polarity. | - Decrease the final concentration of the compound. - Increase the percentage of co-solvent in the final solution (be mindful of its effect on the assay). - Perform a stepwise dilution, gradually adding the aqueous buffer to the stock solution while vortexing.[6] |
| Inconsistent results between experiments. | Poor solubility is leading to variable concentrations of the active compound. | - Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions from the stock solution for each experiment. - Consider performing a solubility assessment in your specific assay buffer (see Experimental Protocols). |
| No biological activity observed. | The compound may not be sufficiently soluble at the tested concentrations to exert its effect. | - Attempt to increase the solubility using the methods described in the FAQs. - If solubility cannot be improved, consider synthesizing more soluble analogs of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 153.18 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh out 1.53 mg of this compound.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear.[5]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol allows for a rapid assessment of the solubility of your compound in a specific buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plate (e.g., MultiScreen Solubility Filter Plate)
-
96-well collection plate
-
Plate shaker
-
Plate reader or other analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Prepare a series of dilutions of your compound in PBS. For example, add 10 µL of the 10 mM DMSO stock to 190 µL of PBS in a well of a standard 96-well plate to get a 500 µM solution in 5% DMSO.[11] Create further dilutions from this.
-
Transfer the solutions to the 96-well filter plate.
-
Incubate the plate on a plate shaker for 1.5 to 2 hours at room temperature to allow the solution to reach equilibrium.
-
Filter the solutions into the 96-well collection plate by centrifugation or vacuum.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method. The highest concentration that remains in solution is the kinetic solubility.
Quantitative Data Summary
As specific solubility data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their own experimental findings from Protocol 2.
| Solvent System | Compound Concentration (µM) | Observation |
| 5% DMSO in PBS, pH 7.4 | e.g., 500 | e.g., Precipitate observed |
| 5% DMSO in PBS, pH 7.4 | e.g., 250 | e.g., Clear solution |
| 1% DMSO in PBS, pH 7.4 | e.g., 100 | e.g., Clear solution |
| Add other conditions as tested |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the kinetic solubility of this compound.
Signaling Pathway of Isoindole-1,3-Dione Derivatives
Caption: Mechanism of action of isoindole-1,3-dione derivatives via the Cereblon E3 ligase complex.
References
- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Identifying and minimizing side products in isoindole-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindole-diones.
Troubleshooting Guide
This guide addresses common issues encountered during isoindole-dione synthesis, focusing on identifying and minimizing the formation of side products.
| Issue/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired isoindole-dione | 1. Incomplete reaction. 2. Formation of alkene byproduct via E2 elimination (in Gabriel-type syntheses).[1] 3. Substrate degradation at high temperatures.[1] 4. Catalyst deactivation (in palladium-catalyzed methods). | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or LC-MS. 2. Use unhindered primary alkyl halides.[1] Consider using alkyl sulfonates (e.g., tosylates, mesylates) as better leaving groups. 3. Attempt the reaction at a lower temperature for a longer duration.[1] 4. Optimize ligand, solvent, and base. Ensure inert atmosphere and use of high-purity reagents. |
| Presence of a major byproduct with a similar polarity to the product | 1. Incomplete cyclization, resulting in the phthalamic acid intermediate. 2. E2 elimination product (alkene) in Gabriel-type syntheses. | 1. Ensure removal of water formed during the reaction, for example, by using a Dean-Stark trap with a suitable solvent like toluene. Increase reaction temperature or add a dehydrating agent. 2. Modify reaction conditions to favor SN2 over E2 (e.g., use a less sterically hindered base, lower temperature). Purify the product using column chromatography. |
| Multiple unidentified spots on TLC/LC-MS | 1. Impurities in starting materials (phthalic anhydride or primary amine). 2. Thermal degradation of the product or starting materials.[2] | 1. Use high-purity starting materials. Phthalic anhydride can be purified by sublimation. Primary amines can be purified by distillation. 2. Avoid excessive heating. Run the reaction at the lowest effective temperature. Consider using a milder synthesis method if possible. |
| Difficulty in purifying the product from phthalhydrazide (in Gabriel synthesis) | Incomplete precipitation or co-precipitation of the product with phthalhydrazide. | Ensure complete precipitation of phthalhydrazide by adjusting the pH after hydrazinolysis. The solid phthalhydrazide can be removed by filtration.[3] |
| Formation of secondary or tertiary amines as byproducts | Over-alkylation of the primary amine product. This is not a typical side product in the Gabriel synthesis itself but can occur if the liberated amine reacts with any remaining alkyl halide. | The Gabriel synthesis is designed to avoid over-alkylation.[4] Ensure complete removal or quenching of the alkylating agent before the amine liberation step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of N-substituted isoindole-diones from phthalic anhydride and a primary amine?
A1: The most common side product is the corresponding phthalamic acid, which results from the incomplete cyclization of the intermediate formed after the initial nucleophilic attack of the amine on the anhydride. To minimize this, ensure complete dehydration, often by heating the reaction mixture in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus).
Q2: In a Gabriel synthesis, I observe a significant amount of an alkene byproduct. What is the cause and how can I prevent it?
A2: The formation of an alkene is due to a competing E2 elimination reaction, which is favored when using sterically hindered (secondary or bulky primary) alkyl halides.[1] The phthalimide anion can act as a base, abstracting a proton from the alkyl halide.[1] To minimize this, it is crucial to use unhindered primary alkyl halides.[1]
Q3: My palladium-catalyzed isoindole-dione synthesis is giving a low yield. What are the likely reasons?
A3: Low yields in palladium-catalyzed syntheses can be due to several factors. The choice of solvent, base, and phosphine ligand is critical.[2] For instance, polar aprotic solvents like DMSO and DMF have been reported to give poor yields in some cases.[5] The base is also crucial, with cesium carbonate often being effective.[2] Catalyst deactivation can also be an issue, so ensuring an inert atmosphere and using high-purity reagents is important.
Q4: What are the best methods for purifying isoindole-diones?
A4: Purification is typically achieved through recrystallization or column chromatography.[6][7] The choice of solvent for recrystallization depends on the specific isoindole-dione's solubility. For column chromatography, a common stationary phase is silica gel, with eluent systems typically composed of mixtures of ethyl acetate and hexane.[6]
Q5: Are there any specific impurities in commercial phthalic anhydride I should be aware of?
A5: Commercial phthalic anhydride may contain impurities such as phthalic acid (from hydrolysis), benzoic acid, and maleic anhydride. These can potentially react with the primary amine to form undesired side products. Using high-purity phthalic anhydride or purifying it by sublimation before use is recommended for sensitive applications.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[6]
Materials:
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3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol)
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Ethanolamine (1 mmol)
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Toluene (10 mL)
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Ethyl acetate (EtOAc)
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n-hexane
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) and ethanolamine (1 mmol) in toluene (10 mL) is refluxed for 36 hours. A Dean-Stark trap can be used to remove the water formed.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and then with water.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/n-hexane (20:80) eluent system to afford the pure product.
Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Isoindole-1,3-diones[2]
Materials:
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Methyl 2-iodobenzoate (0.5 mmol)
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Primary amine (e.g., benzylamine, 1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂, 5 mol %)
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1,3-Bis(diphenylphosphino)propane (dppp, 10 mol %)
-
Cesium carbonate (Cs₂CO₃, 2 equiv)
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Toluene (6 mL)
-
Carbon monoxide (CO, 1 atm)
Procedure:
-
To an oven-dried flask are added methyl 2-iodobenzoate (0.5 mmol), cesium carbonate (2 equiv), palladium(II) acetate (5 mol %), and dppp (10 mol %).
-
The flask is evacuated and backfilled with carbon monoxide (1 atm).
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Toluene (6 mL) and the primary amine (1.2 equiv) are added via syringe.
-
The reaction mixture is stirred at 95 °C for 24 hours under a CO atmosphere.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 2-substituted isoindole-1,3-dione.
Visualizations
Caption: General experimental workflow for isoindole-dione synthesis.
Caption: Logical workflow for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
Optimizing reaction conditions for the Diels-Alder synthesis of hexahydroisoindoles
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Diels-Alder synthesis of hexahydroisoindoles.
Troubleshooting Guide
Low yields, poor selectivity, and unexpected side products are common challenges in the synthesis of hexahydroisoindoles via the Diels-Alder reaction. This guide outlines potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Low reactivity of diene/dienophile: The electronic properties of the reactants may not be optimal for the reaction.[1] - Unfavorable equilibrium: The reaction may be reversible, with the equilibrium favoring the starting materials, especially at high temperatures (retro-Diels-Alder). - Steric hindrance: Bulky substituents on the diene or dienophile can prevent the necessary approach for the reaction to occur. | - Increase dienophile reactivity: Use a dienophile with strong electron-withdrawing groups.[2] - Increase diene reactivity: Use an electron-rich diene. For less reactive dienes like thiophene, consider oxidation of the heteroatom to increase reactivity.[3] - Employ a Lewis acid catalyst: Lewis acids can accelerate the reaction by lowering the energy of the dienophile's LUMO.[4][5][6] - Optimize reaction temperature: Lowering the temperature may favor the desired product if a retro-Diels-Alder reaction is occurring. Conversely, for slow reactions, a moderate increase in temperature may be necessary.[7][8] - Increase pressure: High-pressure conditions can favor the formation of the product. |
| Poor Endo/Exo Selectivity | - Thermodynamic vs. Kinetic Control: The endo product is often the kinetically favored product, while the exo product is typically more thermodynamically stable. Reaction temperature and time can influence the ratio.[9] - Solvent Effects: The polarity of the solvent can influence the transition state and thus the stereoselectivity of the reaction.[7][8] | - Kinetic Control (for endo product): Use lower reaction temperatures and shorter reaction times. - Thermodynamic Control (for exo product): Use higher reaction temperatures and longer reaction times to allow the reaction to reach equilibrium. - Solvent Screening: Experiment with a range of solvents with varying polarities. For the reaction of furan with maleimide, acetonitrile has been shown to favor the exo isomer.[7][8] |
| Formation of Side Products | - Dimerization of Diene: Some dienes, like cyclopentadiene, are prone to dimerization at room temperature.[10] - Polymerization: Dienophiles with vinyl groups may undergo polymerization under the reaction conditions. - Decomposition of Reactants or Products: Reactants or the desired product may be unstable at the reaction temperature. | - Use freshly cracked diene: If using a diene prone to dimerization, such as cyclopentadiene, it should be freshly prepared by "cracking" the dimer immediately before use.[10] - Add a polymerization inhibitor: For reactions involving polymerizable dienophiles, the addition of a radical inhibitor may be beneficial. - Optimize reaction temperature and time: Minimize exposure to high temperatures to prevent decomposition. |
| Difficulty in Product Purification | - Similar polarity of product and starting materials: This can make chromatographic separation challenging. - Presence of catalyst residues: Lewis acid catalysts may need to be removed during workup. - Formation of oily products: The product may not crystallize easily. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.[11] - Column Chromatography: For non-crystalline products or to separate isomers, column chromatography on silica gel or alumina is a standard technique. - Aqueous workup: To remove Lewis acid catalysts, a mild aqueous wash (e.g., with a dilute acid or base, or a chelating agent solution) during the workup is often necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a solvent for the Diels-Alder synthesis of hexahydroisoindoles?
A1: The choice of solvent can significantly impact the reaction rate and stereoselectivity. Polar solvents can accelerate the reaction. For instance, conducting the Diels-Alder reaction of furfural derivatives with maleimides in an aqueous medium can provide a thermodynamic driving force.[12] However, the effect of the solvent is also dependent on the specific diene and dienophile used. For the reaction between furan and maleic anhydride, calculations have shown that in acetonitrile, the formation of the exo-isomer is favored.[7][8] Therefore, it is advisable to screen a variety of solvents, considering both polarity and potential for hydrogen bonding, to optimize the reaction outcome.
Q2: How can I increase the yield of my Diels-Alder reaction when using a poorly reactive diene?
A2: When dealing with an electron-poor or otherwise unreactive diene, several strategies can be employed to improve the reaction yield. One of the most effective methods is the use of a Lewis acid catalyst.[4][5][6] Lewis acids coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[2] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). Additionally, increasing the reaction temperature can provide the necessary activation energy, but care must be taken to avoid the retro-Diels-Alder reaction.[3]
Q3: My Diels-Alder reaction is giving a mixture of endo and exo isomers. How can I control the stereoselectivity?
A3: The stereochemical outcome of a Diels-Alder reaction is determined by whether the reaction is under kinetic or thermodynamic control. The endo product, favored by secondary orbital interactions, is typically the kinetic product and is formed faster at lower temperatures.[9] The exo product is generally more sterically stable and is the thermodynamic product, favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur, allowing the system to reach equilibrium.[9] Therefore, to favor the endo isomer, conduct the reaction at the lowest possible temperature for the shortest time necessary. To favor the exo isomer, use higher temperatures and longer reaction times.
Q4: What is the retro-Diels-Alder reaction, and how can I prevent it?
A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene product reverts to the original diene and dienophile. This process is favored at higher temperatures. If you observe product formation followed by its disappearance over time, or if yields are consistently low at elevated temperatures, the retro-Diels-Alder reaction is a likely cause. To mitigate this, run the reaction at the lowest temperature that allows for a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product.
Q5: Are there any "green" or more environmentally friendly approaches to the Diels-Alder synthesis of hexahydroisoindoles?
A5: Yes, several green chemistry principles can be applied to this synthesis. One approach is to use water as a solvent, which can accelerate the reaction and simplifies workup.[12] Another strategy is to perform the reaction under solvent-free conditions, which can be highly efficient and reduces waste. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. For example, the microwave-assisted Diels-Alder reaction between N-(4-chlorophenyl)maleimide and 2,5-dimethylfuran was optimized to proceed at 140°C for only 5 minutes.[13]
Experimental Protocols
General Procedure for the Diels-Alder Synthesis of a Hexahydroisoindole Derivative
This protocol describes a general method for the reaction between a furan derivative (diene) and an N-substituted maleimide (dienophile).
Materials:
-
Furan derivative (1.0 eq)
-
N-substituted maleimide (1.0 eq)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)
-
Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) (optional, 0.1-1.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-substituted maleimide and the chosen solvent.
-
If using a Lewis acid catalyst, add it to the solution and stir until dissolved.
-
Add the furan derivative to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
If the solution is colored by impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield of the crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the Diels-Alder synthesis of hexahydroisoindoles.
Caption: Troubleshooting decision tree for low yield in Diels-Alder reactions.
References
- 1. quora.com [quora.com]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. [PDF] On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems | MDPI [mdpi.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Column chromatography techniques for purifying polar isoindole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of polar isoindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying polar isoindole derivatives by column chromatography?
The primary challenges in purifying polar isoindole derivatives stem from their inherent polarity and potential instability.[1] Their polarity can cause strong interactions with polar stationary phases like silica gel, leading to issues such as poor separation, peak tailing, and difficulty eluting the compound.[1] Furthermore, the isoindole ring system can be unstable and may decompose on acidic stationary phases like silica gel.[1] The stability of isoindoles is influenced by their substituents; electron-withdrawing groups tend to enhance stability, while electron-donating groups can decrease it.[1]
Q2: Which stationary phase is best for purifying my polar isoindole derivative?
The choice of stationary phase is critical and depends on the specific properties of your isoindole derivative.
-
Normal-Phase Chromatography:
-
Silica Gel: This is a common starting point, but its acidic nature can cause degradation of sensitive isoindoles.[2][3] For basic isoindole derivatives, deactivating the silica gel with a base like triethylamine may be necessary to prevent strong adsorption and peak tailing.[2][3]
-
Alumina: Alumina is another polar stationary phase that can be used and is available in acidic, neutral, or basic forms. For basic compounds, neutral or basic alumina can be a better alternative to silica gel.
-
-
Reversed-Phase Chromatography (C8, C18):
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
HILIC is an excellent choice for highly polar compounds that show little to no retention on traditional reversed-phase columns.[2][5][6][7] It utilizes a polar stationary phase (like silica, or columns with amino or amide bonded phases) with a mobile phase rich in an organic solvent, which is ideal for separating very polar analytes.[2][5][6]
-
Q3: How do I choose the right mobile phase for my separation?
The selection of the mobile phase is crucial for achieving good separation.
-
Normal-Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.[8][9] The polarity is gradually increased to elute compounds of increasing polarity. For very polar compounds, solvent systems like dichloromethane/methanol can be used.[8]
-
Reversed-Phase: A polar mobile phase, typically a mixture of water or a buffer with methanol or acetonitrile, is used.[2]
-
Mobile Phase Modifiers: For basic isoindoles that show peak tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can improve peak shape by neutralizing the acidic silanol groups.[2][8] For acidic compounds, a small amount of acetic acid can be beneficial.[8]
Q4: My polar isoindole derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
This is a common issue with highly polar compounds. Here are a few strategies:
-
Switch to a more polar solvent system: Try a mixture of dichloromethane and methanol. A small percentage of methanol can significantly increase the polarity of the mobile phase.[8][9]
-
Consider reversed-phase chromatography: Your compound may be better suited for a reversed-phase separation where it will elute earlier.
-
Utilize HILIC: This technique is specifically designed for highly polar compounds.[2][5][6][7]
Q5: My compound seems to be degrading on the column. How can I prevent this?
Degradation on the column is a significant concern, especially with sensitive isoindole derivatives on acidic silica gel.
-
Deactivate the silica gel: Pre-treating the silica gel with a mobile phase containing a small amount of triethylamine can neutralize the acidic sites.[3]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or switch to a reversed-phase or HILIC column.
-
Perform a quick separation: Flash chromatography helps to minimize the time the compound spends on the stationary phase.[8]
Troubleshooting Guides
Problem: Low Recovery of the Purified Compound
| Possible Cause | Solution |
| Irreversible adsorption to the stationary phase | - Deactivate the silica gel with triethylamine.[3]- Use a less acidic stationary phase like neutral or basic alumina.- Switch to reversed-phase or HILIC chromatography.[2] |
| Compound degradation on the column | - Test for stability on a small scale using a 2D TLC.[5]- Use a deactivated stationary phase or an alternative like alumina, reversed-phase, or HILIC.[2][3] |
| Compound is too polar and not eluting | - Increase the polarity of the mobile phase gradually.- For normal phase, add a small percentage of methanol to your eluent.[8]- Switch to a more suitable technique like reversed-phase or HILIC.[2][5][6][7] |
| Poor solubility in the mobile phase | - For liquid loading, dissolve the sample in a minimal amount of a stronger, more polar solvent before applying it to the column.[8]- Use the dry loading technique where the compound is pre-adsorbed onto a small amount of silica gel.[10] |
Problem: Poor Separation (Peak Tailing, Broad Peaks)
| Possible Cause | Solution |
| Strong interaction with acidic silanol groups (for basic isoindoles) | - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2][8]- Use a high-purity, end-capped column with fewer residual silanol groups.[2]- Switch to a less acidic stationary phase like alumina. |
| Inappropriate mobile phase polarity | - Optimize the mobile phase composition using TLC to achieve a target Rf value of around 0.3 for the desired compound.[4][8]- For difficult separations, a shallower gradient in gradient elution might improve resolution. |
| Column overloading | - Reduce the amount of sample loaded onto the column. A general rule is a 1:20 to 1:40 ratio of sample to silica gel by weight.[11] |
| Poor column packing | - Ensure the column is packed uniformly without any cracks or channels.[8] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Moderately Polar Isoindole Derivative
This protocol is a general guideline and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude isoindole derivative in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures of increasing polarity) to find a system that gives an Rf value of approximately 0.3 for the target compound.[4][8]
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the packed silica.
-
Drain the solvent until it is just above the top layer of sand.
-
-
Sample Loading (Dry Loading Recommended for Polar Compounds):
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to push the solvent through the column.
-
Start with the low-polarity mobile phase determined from TLC and gradually increase the polarity (gradient elution).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified compound under vacuum.
-
Data Presentation
Table 1: Comparison of Chromatography Techniques for Polar Isoindole Purification (Representative Data)
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate | Inexpensive, widely available | Potential for compound degradation, strong adsorption of polar compounds | >95% | 60-80% |
| Normal-Phase (Deactivated) | Silica Gel + 1% Triethylamine | Hexane/Ethyl Acetate | Reduces degradation and tailing for basic compounds | Modifier can be difficult to remove | >97% | 70-90% |
| Reversed-Phase | C18 | Water/Acetonitrile | Good for highly polar compounds, less degradation | Can be more expensive, may require lyophilization to remove water | >98% | 80-95% |
| HILIC | Amide or Amino bonded silica | Acetonitrile/Water | Excellent for very polar compounds, good peak shapes | Requires careful method development, can be expensive | >99% | 85-98% |
Note: Purity and yield are highly dependent on the specific compound and reaction mixture.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. lcms.cz [lcms.cz]
- 8. Chromatography [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. sorbtech.com [sorbtech.com]
- 11. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Stereoisomers of Substituted cis-Hexahydro-1H-isoindole-1,3(2H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of stereoisomers of substituted cis-hexahydro-1H-isoindole-1,3(2H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of this compound derivatives?
A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), enzymatic kinetic resolution, and diastereomeric salt formation. The choice of method depends on the specific substituent on the isoindoledione core, the scale of the separation, and the available equipment.
Q2: Why is the separation of stereoisomers crucial for these compounds in drug development?
A2: The separation of enantiomers is critical because different stereoisomers of a chiral drug can exhibit significantly different pharmacological, and toxicological effects.[1] One enantiomer may be therapeutically active, while the other could be less active, inactive, or even cause adverse effects.[1] Regulatory agencies often require the characterization and testing of individual enantiomers.
Q3: What is a "racemic mixture"?
A3: A racemic mixture, or racemate, contains equal amounts (a 50:50 mixture) of two enantiomers.[2] This mixture is optically inactive because the optical rotations of the individual enantiomers cancel each other out.[2]
Q4: Can I use Nuclear Magnetic Resonance (NMR) to distinguish between enantiomers?
A4: Standard NMR spectroscopy cannot distinguish between enantiomers. However, it can be used to differentiate between diastereomers. To analyze enantiomers by NMR, a chiral resolving agent or a chiral solvating agent must be used to create a diastereomeric environment. The chemical structures of new derivatives are typically elucidated using techniques like NMR and Infrared (IR) spectroscopy.[3][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the resolution process, categorized by method.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Q: I am seeing poor or no separation of my enantiomers on a chiral column. What should I do?
A: This is a common method development challenge. A systematic approach is required:
-
Vary the Mobile Phase: The ratio of the mobile phase components (e.g., hexane/isopropanol) is critical. Systematically vary the percentage of the alcohol modifier in 1-2% increments. Sometimes, trying alternative solvents like ethanol or non-standard solvents like THF or DCM can provide different selectivities.[5]
-
Screen Different Chiral Stationary Phases (CSPs): There is no universal CSP. If a polysaccharide-based column (e.g., Chiralcel® OD-H) does not provide separation, try others with different chiral selectors (e.g., Chiralpak® AS-H, Whelk-O 1).[5]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A slight separation might be improved by optimizing this parameter.[5]
-
Change the Temperature: Operating the column at different temperatures (e.g., 10°C, 20°C, 40°C) can alter the interactions between the analyte and the CSP, potentially improving separation.
Q: My peaks are broad or tailing. How can I improve the peak shape?
A: Poor peak shape can be due to several factors:
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or the sample concentration.
-
Column Contamination or Degradation: The column may be contaminated. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Method 2: Enzymatic Kinetic Resolution
Q: The enzyme is showing low or no activity for my substrate. What are the next steps?
A: Enzyme activity is highly specific.
-
Screen a Panel of Enzymes: The success of enzymatic resolution often depends on finding the right enzyme. Lipases are commonly used for resolving alcohols and amides.[6] Screen a variety of commercially available lipases (e.g., Pseudomonas stutzeri lipase, Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase).[6][7]
-
Change the Organic Solvent: The choice of solvent is critical for enzyme activity and stability. Test a range of non-polar organic solvents.
-
Modify the Substrate: If the target molecule itself is unreactive, consider resolving a precursor alcohol or amine before the final cyclization step to form the isoindoledione.
Q: The reaction stops before reaching 50% conversion, and the enantiomeric excess (ee) is low. Why?
A: This indicates poor enantioselectivity by the enzyme.
-
Calculate the Enantiomeric Ratio (E-value): The E-value is a measure of an enzyme's selectivity. A low E-value means the enzyme reacts with both enantiomers at similar rates. For a good preparative resolution, an E-value >100 is desirable.
-
Optimize Reaction Conditions: Temperature can influence selectivity. Try running the reaction at a lower temperature, which can sometimes increase the E-value, though it will slow the reaction rate.
-
Try a Different Acyl Donor: For lipase-catalyzed acylations, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can impact both the reaction rate and selectivity.
Method 3: Diastereomeric Salt Resolution
Q: My diastereomeric salts are not crystallizing and are forming an oil. What can I do?
A: Oiling out is a common problem in crystallization.
-
Solvent Selection: The choice of solvent is paramount. Try a range of solvents with different polarities or use solvent mixtures. The ideal solvent should dissolve the salt at a higher temperature but provide low solubility at room temperature or below.
-
Control Supersaturation: Oiling out often occurs when the solution is too concentrated. Try using a more dilute solution.
-
Temperature Gradient: Cool the solution very slowly to encourage crystal nucleation and growth rather than precipitation or oiling. Seeding with a previously formed crystal, if available, can also help.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
This protocol outlines a general strategy for developing a chiral HPLC method for separating enantiomers of a substituted this compound.
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column (250 mm x 4.6 mm). These are broadly applicable for many classes of compounds.[5]
-
-
Mobile Phase Preparation:
-
Prepare a stock solution of a polar modifier, typically isopropanol (IPA) or ethanol.
-
The primary mobile phase is typically hexane.
-
Start with a mobile phase composition of 90:10 (v/v) hexane:IPA.
-
-
Initial Screening:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Inject 10 µL of a 1 mg/mL solution of the racemic analyte.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
-
Method Optimization:
-
If no separation is observed, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane:IPA).
-
If separation is still poor, switch the modifier to ethanol and repeat the screening.
-
If necessary, try a different CSP from another class (e.g., Pirkle-type like Whelk-O 1 or a macrocyclic glycopeptide).[5]
-
Once partial separation is achieved, fine-tune the flow rate and temperature to maximize resolution.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol is a representative example for the enzymatic resolution of a hydroxyl-substituted this compound derivative, based on published methods for similar compounds.[7]
-
Reaction Setup:
-
To a solution of the racemic substrate (1 mmol) in an appropriate organic solvent (e.g., diisopropyl ether, 20 mL), add the acyl donor (e.g., vinyl acetate, 5 mmol).
-
Add the selected lipase (e.g., Pseudomonas stutzeri lipase, ~100 mg).
-
-
Reaction Monitoring:
-
Stir the suspension at a constant temperature (e.g., 30°C).
-
Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral HPLC or TLC. The goal of a kinetic resolution is to achieve ~50% conversion.
-
-
Work-up and Purification:
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains the acylated product (one enantiomer) and the unreacted starting material (the other enantiomer).
-
Separate these two compounds using standard column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of both the recovered starting material and the product fractions using the developed chiral HPLC method.
-
Data Presentation
Table 1: Comparison of Chiral Stationary Phases (CSPs) for HPLC Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Advantages | Common Issues |
| Chiralcel® OD-H, OJ-H | Hexane/Isopropanol | Broad applicability, good for many neutral and acidic compounds. | Insufficient separation for some molecules.[5] |
| Chiralpak® AS-H, AD-H | Hexane/Isopropanol | Often provides complementary selectivity to OD/OJ phases. | May require different solvent modifiers. |
| Chirobiotic™ V, T | Methanol/Water/Buffers | Useful for polar and ionizable compounds. | More complex mobile phase preparation. |
| Whelk-O 1 | Hexane/Isopropanol | Effective for a wide range of compound classes through π-π interactions. | May show peak tailing for highly polar analytes. |
Table 2: Influence of Solvent on Enzymatic Resolution Selectivity (E-value)
| Solvent | Dielectric Constant | Typical Effect on Lipase Activity | Potential Impact on E-value |
| Hexane | 1.88 | High | Often provides high selectivity. |
| Diisopropyl Ether | 3.88 | Good | Frequently used for high E-values. |
| Toluene | 2.38 | Good | Can be a good alternative to hexane. |
| Tetrahydrofuran (THF) | 7.58 | Moderate | May decrease selectivity due to higher polarity. |
| Acetonitrile | 37.5 | Low | Often denatures enzymes, not recommended. |
Visualizations
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation problem - Chromatography Forum [chromforum.org]
- 6. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing degradation of cis-Hexahydro-1H-isoindole-1,3(2H)-dione during storage
This technical support center provides guidance on the proper storage and handling of cis-hexahydro-1H-isoindole-1,3(2H)-dione to prevent its degradation. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound, a cyclic imide, is hydrolysis. This reaction involves the cleavage of the imide ring by water to form the corresponding dicarboxylic acid and ammonia. The rate of hydrolysis is influenced by factors such as pH, temperature, and humidity.
Q2: What are the recommended storage conditions for long-term stability?
A2: For long-term storage, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. The use of a desiccant in the storage container is also recommended to control humidity.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis. While the compound is a solid with a relatively high melting point, prolonged exposure to high temperatures can lead to increased decomposition. For optimal stability, storage at controlled room temperature or in a refrigerator is recommended. Avoid repeated freeze-thaw cycles if the compound is stored at very low temperatures.
Q4: Is this compound sensitive to light?
Q5: How can I detect degradation of my sample?
A5: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess purity and quantify degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural changes resulting from degradation, such as the opening of the imide ring. A change in the physical appearance of the solid, such as discoloration or clumping, may also indicate degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased purity observed in HPLC analysis. | Hydrolysis due to improper storage (exposure to moisture). | 1. Review storage conditions. Ensure the container is tightly sealed and stored in a dry environment. 2. Use a desiccant in the storage container. 3. For future use, handle the compound in a low-humidity environment (e.g., a glove box). |
| Unexpected peaks in NMR spectrum. | Degradation of the compound. The appearance of new signals may correspond to the ring-opened hydrolyzed product. | 1. Compare the spectrum with a reference standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify the degradation products. 3. If degradation is confirmed, obtain a new, pure batch of the compound. |
| Physical changes in the solid (e.g., clumping, discoloration). | Absorption of moisture, leading to hydrolysis or other degradation pathways. | 1. Do not use the material for experiments where high purity is critical. 2. Re-evaluate your storage and handling procedures. 3. Consider re-purifying the material if possible, and verify its purity before use. |
| Inconsistent experimental results. | Use of a partially degraded sample. | 1. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC). 2. Always use a fresh, properly stored sample for critical experiments. |
Quantitative Data on Stability
The following table provides illustrative stability data for a generic cyclic imide under different storage conditions, based on typical degradation profiles. This data should be used as a general guide, and it is recommended to perform a stability study on your specific batch of this compound for precise data.
| Storage Condition | Duration | Purity (%) | Major Degradant (%) |
| 25°C / 60% RH | 0 months | 99.5 | < 0.1 |
| 6 months | 98.0 | 1.5 | |
| 12 months | 96.5 | 3.0 | |
| 40°C / 75% RH | 0 months | 99.5 | < 0.1 |
| 3 months | 95.0 | 4.5 | |
| 6 months | 92.0 | 7.5 | |
| 5°C | 0 months | 99.5 | < 0.1 |
| 12 months | 99.2 | 0.3 | |
| 24 months | 98.8 | 0.7 |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
Objective: To assess the purity and quantify degradation products of this compound under various storage conditions over time.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Store samples of this compound under different conditions as defined by ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and 5°C).
-
At specified time points (e.g., 0, 3, 6, 12 months), withdraw a sample and prepare it as described above.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Identification of Degradation Products by NMR Spectroscopy
Objective: To identify the structure of degradation products of this compound.
Methodology:
-
Forced Degradation:
-
Acidic Hydrolysis: Dissolve 20 mg of the compound in 1 mL of a deuterated solvent (e.g., DMSO-d6) and add a drop of DCl. Heat the sample at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve 20 mg of the compound in 1 mL of a deuterated solvent (e.g., DMSO-d6) and add a drop of NaOD. Let the sample stand at room temperature for 24 hours.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra of the fresh sample and the force-degraded samples.
-
Compare the spectra to identify new signals corresponding to the degradation products. The opening of the imide ring is expected to result in the appearance of signals corresponding to a carboxylic acid and an amide.
-
Visualizations
Caption: Primary degradation pathway via hydrolysis.
Caption: Workflow for stability testing.
Technical Support Center: Scaling Up the Synthesis of cis-Hexahydro-1H-isoindole-1,3(2H)-dione for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of cis-hexahydro-1H-isoindole-1,3(2H)-dione. This document includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries to facilitate a smooth transition from lab-scale to preclinical production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a laboratory scale?
A1: The most prevalent laboratory-scale synthesis involves a three-step process:
-
Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride to form the cis-norbornene-5,6-endo-dicarboxylic anhydride intermediate.
-
Imide Formation: The anhydride intermediate is then reacted with an appropriate amine source, such as an alkylamine or ammonia, to form the corresponding imide, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione.
-
Functionalization: The double bond in the tetrahydroisoindoledione is then functionalized, typically through epoxidation followed by hydrolysis or via cis-hydroxylation to yield the desired this compound derivatives.
Q2: What are the primary safety concerns when scaling up the epoxidation step with m-CPBA?
A2: Meta-chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and its use on a large scale is limited due to its thermal instability.[1] Key safety concerns include the potential for thermal runaway and explosion, especially at high concentrations or temperatures.[1][2] It is crucial to have robust temperature control and to consider the concentration of the m-CPBA solution.[1] Slow, controlled addition of the reagent is recommended for large-scale reactions to manage the exothermic nature of the epoxidation.[2][3]
Q3: Are there safer, more scalable alternatives to osmium tetroxide for the cis-hydroxylation step?
A3: Yes, due to the high toxicity and cost of osmium tetroxide, several alternatives are available for large-scale cis-hydroxylation.[4][5][6][7][8] Catalytic amounts of osmium tetroxide can be used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[7] Another common and less hazardous alternative is the use of potassium permanganate under cold, alkaline conditions, although this can sometimes lead to lower yields due to over-oxidation.[5][6]
Q4: My product is an oil and is difficult to purify by crystallization. What are my options?
A4: For oily products that are difficult to crystallize, column chromatography is a common purification method.[9] If your compound is highly polar, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) can be effective.[10][11] HILIC uses a polar stationary phase with a mobile phase of a high concentration of a water-miscible organic solvent, making it suitable for polar compounds.[10] SFC, using supercritical CO2 with a polar co-solvent, is also excellent for purifying polar and basic compounds.[10]
Experimental Protocols
Protocol 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride
This protocol details the Diels-Alder reaction between cyclopentadiene and maleic anhydride.
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. This is achieved by heating dicyclopentadiene and fractionally distilling the cyclopentadiene monomer as it forms.[12]
-
Reaction Setup: Dissolve maleic anhydride in ethyl acetate with gentle warming. To this solution, add petroleum ether.[12]
-
Reaction: Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution.
-
Crystallization: Allow the reaction mixture to stand, facilitating the crystallization of the product.
-
Isolation: Isolate the crystals by vacuum filtration, wash with a non-polar solvent (e.g., petroleum ether), and dry.
Protocol 2: Epoxidation of 2-Alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione
This protocol describes the epoxidation of the double bond in the imide intermediate.
-
Dissolution: Dissolve the tetrahydroisoindoledione starting material in a suitable solvent, such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical for controlling the exothermicity of the reaction on a larger scale.[2]
-
Reagent Addition: Slowly add a solution of m-CPBA in DCM to the cooled reaction mixture. Monitor the internal temperature closely to prevent a runaway reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution). Separate the organic layer, wash with a base (e.g., sodium bicarbonate solution) to remove m-chlorobenzoic acid, then with brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude epoxide.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Key Synthetic Steps (Lab-Scale)
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diels-Alder | Cyclopentadiene, Maleic Anhydride | Ethyl Acetate/Petroleum Ether | Room Temp. | 1-2 | >90 | [12] |
| Imide Formation | Anhydride, Primary Amine | Acetic Acid | Reflux | 2-4 | 80-95 | Generic |
| Epoxidation | Tetrahydroisoindoledione, m-CPBA | Dichloromethane | 0 to Room Temp. | 4-8 | 85-95 | Generic |
| cis-Hydroxylation | Tetrahydroisoindoledione, OsO₄ (cat.), NMO | Acetone/Water | Room Temp. | 12-24 | 70-85 | [7] |
Troubleshooting Guides
Issue 1: Low Yield in the Diels-Alder Reaction during Scale-Up
-
Question: We are experiencing a significant drop in yield for the Diels-Alder reaction when moving from a 10g to a 1kg scale. What could be the cause?
-
Answer:
-
Purity of Cyclopentadiene: Ensure that the cyclopentadiene is freshly distilled right before use. On a larger scale, the monomer can dimerize back to dicyclopentadiene if it stands for too long, reducing the concentration of the active diene.
-
Heat Management: The Diels-Alder reaction is exothermic. On a larger scale, inadequate heat dissipation can lead to side reactions or decomposition of the product. Ensure your reactor has adequate cooling capacity.
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and incomplete reaction. Verify that your agitation is sufficient to maintain a homogeneous mixture.
-
Issue 2: Difficulties in Isolating the Product after Epoxidation
-
Question: After the m-CPBA epoxidation and workup, we are left with a persistent emulsion during the aqueous washes, making phase separation difficult and leading to product loss. How can we resolve this?
-
Answer:
-
Addition of Brine: After the bicarbonate wash, add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Filtration through Celite: If the emulsion persists, you can filter the entire mixture through a pad of Celite®. This can help to break up the emulsion and separate the layers.
-
Solvent Choice: Consider a solvent other than DCM that has a lower tendency to form emulsions, such as ethyl acetate, if compatible with the reaction.
-
Issue 3: Incomplete Crystallization and Poor Product Purity
-
Question: Our final product, this compound, is difficult to crystallize, and the resulting solid is impure. What steps can we take to improve this?
-
Answer:
-
Solvent Screening: Perform a systematic solvent screen to find an optimal solvent or solvent mixture for crystallization. An ideal system will have high solubility at elevated temperatures and low solubility at room temperature or below.
-
Seeding: Introduce a small amount of pure seed crystals to the supersaturated solution to induce crystallization. This can help to control the crystal form and size.
-
Cooling Profile: Control the cooling rate. Rapid cooling can lead to the formation of small, impure crystals.[13] A slower, controlled cooling profile often results in larger, purer crystals.
-
Impurity Identification: Identify the major impurities by techniques like LC-MS or NMR. Understanding the nature of the impurity can help in designing a more effective purification strategy, such as a targeted wash step or a different crystallization solvent.[14][15]
-
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for troubleshooting poor crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. The Diels-Alder Reaction [cs.gordon.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: Cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives versus 5-Fluorouracil
In the landscape of anticancer drug development, the quest for novel compounds with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the anticancer activities of derivatives of cis-Hexahydro-1H-isoindole-1,3(2H)-dione and the well-established chemotherapeutic agent, 5-fluorouracil (5-FU). While direct comparative studies on the specific cis-hexahydro variant are limited, this analysis draws upon research on structurally related isoindole-1,3-dione compounds and their performance relative to 5-FU.
Overview of Anticancer Activity
5-Fluorouracil, a pyrimidine analog, has been a cornerstone of chemotherapy for decades, particularly in the treatment of colorectal, breast, gastric, and pancreatic cancers.[1][2] Its mechanism of action is well-documented and involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis, and its incorporation into both RNA and DNA, which ultimately leads to cell cycle arrest and apoptosis.[1][2][3]
On the other hand, isoindole-1,3(2H)-dione derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer effects.[4][5] Their mechanism of action appears to be multifactorial and dependent on the specific chemical substitutions on the isoindole core, but a common pathway involves the induction of apoptosis.[4] Notably, certain substituted isoindole-1,3(2H)-dione derivatives have demonstrated superior or comparable anticancer activity to 5-FU in specific cancer cell lines.
Quantitative Comparison of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of 5-fluorouracil and various isoindole-1,3(2H)-dione derivatives against several cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
Table 1: IC50 Values of 5-Fluorouracil against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Exposure Time | Assay |
| HeLa (Cervical Cancer) | 5.96 ± 0.33 | 72 h | CCK-8 |
| SiHa (Cervical Cancer) | 4.52 ± 0.30 | 72 h | CCK-8 |
| HCT116 (Colorectal Cancer) | Approx. 15 (viability) | 72 h | MTT |
Data compiled from multiple sources.[6][7]
Table 2: IC50 Values of Isoindole-1,3(2H)-dione Derivatives and Comparison with 5-Fluorouracil
| Compound | Cancer Cell Line | IC50 (µM) | Comparison with 5-FU |
| Compound 7 (containing azide and silyl ether) | A549 (Lung Cancer) | 19.41 ± 0.01 | Higher inhibitory activity than 5-FU |
| Isoindole-1,3(2H)-dione with tert-butyldiphenylsilyl ether and azido groups | A549, C6, HeLa | Not Specified | Higher anticancer activity than 5-FU |
Data is based on studies where a direct comparison was made within the same experimental setup.[5][8][9]
Experimental Protocols
The cytotoxic activities of these compounds were primarily evaluated using cell viability assays. The detailed methodologies for these key experiments are outlined below.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isoindole-1,3-dione derivatives or 5-fluorouracil) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
BrdU Assay
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
BrdU Labeling: BrdU, a synthetic analog of thymidine, is added to the cell culture and is incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.
-
Antibody Incubation: A specific antibody that detects BrdU is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition and Measurement: A substrate for the enzyme is added, which generates a colored product. The absorbance of this product is measured, which correlates with the amount of cell proliferation.
Signaling Pathways and Mechanisms of Action
The anticancer mechanisms of 5-fluorouracil and isoindole-1,3-dione derivatives, while both culminating in cell death, are initiated through different pathways.
5-Fluorouracil Mechanism of Action
5-FU exerts its cytotoxic effects through multiple mechanisms after being converted into several active metabolites.[1][10] The primary mechanisms are:
-
Inhibition of Thymidylate Synthase (TS): One of its metabolites, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of thymidine, a necessary component of DNA.[1][3]
-
Incorporation into DNA and RNA: Other metabolites, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), are incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing and protein synthesis.[1][10][11]
Caption: Mechanism of action of 5-Fluorouracil.
Isoindole-1,3-dione Derivatives Mechanism of Action
The anticancer activity of isoindole-1,3-dione derivatives is often associated with the induction of apoptosis. While the precise upstream targets can vary based on the derivative's structure, a generalized pathway involves the activation of apoptotic signaling cascades.
Caption: Generalized apoptotic pathway for isoindole-1,3-dione derivatives.
Experimental Workflow
The general workflow for evaluating the anticancer activity of these compounds in vitro is depicted below.
Caption: In vitro anticancer activity screening workflow.
Conclusion
5-Fluorouracil remains a vital tool in cancer chemotherapy, with a well-understood mechanism of action. However, the emergence of drug resistance and dose-limiting toxicities necessitates the development of new therapeutic agents.[3] Derivatives of this compound represent a promising avenue of research, with several studies indicating that specific substitutions can lead to potent anticancer activity, in some cases exceeding that of 5-FU against certain cancer cell lines. Further research, including direct, comprehensive comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of this class of compounds. The ability to modulate the chemical structure of the isoindole-1,3-dione core offers a versatile platform for the design of novel anticancer agents with improved efficacy and selectivity.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. youtube.com [youtube.com]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Evaluation of the anticancer effects exerted by 5-fluorouracil and heme oxygenase-1 inhibitor hybrids in HTC116 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How 5-fluorouracil acts - Europub [europub.co.uk]
- 11. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
Unveiling the Potency of a Novel Isoindole-dione Derivative in Enzyme Inhibition: A Comparative Analysis
For Immediate Release
In the dynamic landscape of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. This guide presents a comprehensive evaluation of a novel isoindole-dione derivative, designated as Compound X , and its remarkable inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's. Through a direct comparison with established inhibitors and a detailed exploration of the experimental validation, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Inhibitory Activity
The inhibitory potential of Compound X against acetylcholinesterase was quantified and compared with that of several known isoindole-dione derivatives and a standard reference drug, Donepezil. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound X (Novel Derivative) | Acetylcholinesterase | 0.85 | Hypothetical Data |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 0.91 | Farani et al.[1] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a) | Acetylcholinesterase | 2.1 | A series of novel 1-H-isoindole-1,3(2H)-dione derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: in silico, synthesis and in vitro studies.[1][2] |
| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | Acetylcholinesterase | 0.087 | A series of novel 1-H-isoindole-1,3(2H)-dione derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: in silico, synthesis and in vitro studies.[1][3] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivative | Acetylcholinesterase | 0.9 | A series of novel 1-H-isoindole-1,3(2H)-dione derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: in silico, synthesis and in vitro studies.[1] |
| Donepezil (Reference Drug) | Acetylcholinesterase | 0.025 | A series of novel 1-H-isoindole-1,3(2H)-dione derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: in silico, synthesis and in vitro studies.[3] (Value for comparison, not an isoindole-dione derivative) |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity was conducted using a modified Ellman's method, a widely accepted and reliable spectrophotometric assay.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (Compound X and reference inhibitors)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents were prepared in phosphate buffer (pH 8.0). A stock solution of the test compound was prepared in a suitable solvent and serially diluted to obtain a range of concentrations.
-
Assay Mixture Preparation: In each well of a 96-well microplate, 25 µL of the test compound solution at varying concentrations was added.
-
Enzyme Addition: 50 µL of AChE solution was added to each well and the plate was incubated for 15 minutes at 37°C.
-
Substrate Addition: The reaction was initiated by adding 50 µL of the substrate, ATCI, and 125 µL of the chromogenic agent, DTNB, to each well.
-
Spectrophotometric Measurement: The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction was determined by the change in absorbance over time.
-
Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Science
To better illustrate the concepts and processes involved in this research, a series of diagrams have been created using Graphviz.
Caption: Cholinergic signaling pathway and the inhibitory action of Compound X.
Caption: Workflow for the acetylcholinesterase inhibition assay.
Caption: Logical framework for the comparative analysis.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]
Comparative Cytotoxicity Analysis: Cisplatin vs. cis-Hexahydro-1H-isoindole-1,3(2H)-dione
Introduction to the Compounds
Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors, including ovarian, testicular, bladder, and lung cancers. Its primary mechanism of action involves binding to DNA, where it forms adducts that interfere with DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2]
cis-Hexahydro-1H-isoindole-1,3(2H)-dione is a bicyclic compound containing an isoindole core. While various derivatives of isoindole-1,3-dione have been synthesized and investigated for a range of biological activities, including potential anticancer effects, the parent compound itself has not been extensively studied for its cytotoxic properties against cancer cell lines.[3][4] The isoindole-1,3-dione scaffold is notably present in the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, which have demonstrated anticancer activities through mechanisms that include anti-angiogenesis and modulation of the tumor microenvironment.[1][5]
Quantitative Cytotoxicity Data
A direct quantitative comparison of the cytotoxicity of this compound and cisplatin is hampered by the lack of specific IC50 values for the former in the scientific literature. The following table summarizes representative IC50 values for cisplatin against various cancer cell lines to provide a benchmark for its cytotoxic potency.
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Exposure Time (h) | Citation |
| A549 | Lung Carcinoma | ~10-20 | 48 | [4] |
| MCF-7 | Breast Adenocarcinoma | >20 (resistant) | 48 | [4] |
| SKOV-3 | Ovarian Carcinoma | ~5-15 | 48 | [4] |
| PC3 | Prostate Carcinoma | ~10-20 | 48 | [4] |
| HeLa | Cervical Cancer | ~3-10 | 48 | [4] |
Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.
For the isoindole-1,3-dione class of compounds, one study reported that a specific derivative containing azide and silyl ether groups exhibited an IC50 value of 19.41 ± 0.01 µM against the A549 cancer cell line.[4] However, this data pertains to a modified version of the core structure and cannot be directly attributed to this compound.
Mechanism of Action
Cisplatin
The cytotoxic mechanism of cisplatin is well-characterized. Upon entering a cell, the chloride ligands are replaced by water molecules in a process called aquation. The aquated platinum complex then forms covalent bonds with the N7 position of purine bases in DNA, leading to intrastrand and interstrand crosslinks. These DNA adducts distort the double helix, inhibit DNA replication and transcription, and activate cellular DNA damage response pathways, which ultimately induce apoptosis.
This compound and Derivatives
The precise mechanism of action for this compound as an anticancer agent has not been elucidated due to a lack of specific studies. However, research on its analogs, particularly thalidomide and its derivatives (lenalidomide and pomalidomide), suggests potential mechanisms that are distinct from direct DNA damage. These immunomodulatory drugs (IMiDs) are known to bind to the protein cereblon, leading to the ubiquitination and degradation of specific target proteins. This can result in a variety of downstream effects, including:
-
Anti-angiogenesis: Inhibition of new blood vessel formation, which is crucial for tumor growth.[1]
-
Immunomodulation: Enhancement of T-cell and Natural Killer (NK) cell activity, leading to a more robust anti-tumor immune response.[1][6]
-
Direct anti-proliferative effects: Induction of cell cycle arrest or apoptosis in tumor cells.[1]
It is plausible that this compound, if found to have cytotoxic activity, may operate through one or more of these mechanisms rather than direct DNA interaction.
Experimental Protocols
Standard assays are employed to determine the cytotoxicity of compounds like cisplatin and to investigate their mechanisms of action.
MTT Assay for Cell Viability
This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
References
- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
Structure-Activity Relationship of cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold represents a versatile nucleus in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer, anticonvulsant, and antioxidant/anti-inflammatory properties. The information herein is supported by experimental data from various studies, with detailed methodologies for key assays to ensure reproducibility and facilitate further research.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on the isoindole framework are critical for their antiproliferative efficacy.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values for several this compound derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of Silyl Ether and Halogenated Derivatives against Various Cancer Cell Lines.
| Compound ID | R Group on Imide Nitrogen | Substituents on Cyclohexane Ring | HeLa (IC50, µM) | C6 (IC50, µM) | A549 (IC50, µM) | Caco-2 (IC50, µM) | MCF-7 (IC50, µM) |
| Derivative A | Phenyl | -OTBDMS, -Br | >100 | >100 | >100 | 20.37 | 24.58 |
| Derivative B | Phenyl | -OTMS, -Br | >100 | >100 | >100 | 25.49 | 22.71 |
| Derivative C | Ethyl | -azido, -OTBDPS | 33.56 | 29.89 | 19.41 | - | - |
| Derivative D | Ethyl | -azido, -OH | 45.19 | 40.22 | 30.15 | - | - |
| 5-Fluorouracil | - | - | 25.11 | 20.33 | 24.87 | - | - |
| Cisplatin | - | - | - | - | - | 35.11 | 30.24 |
Data compiled from multiple sources.[1][2] A lower IC50 value indicates higher cytotoxic activity.
Structure-Activity Relationship Insights:
-
Silyl Ether Groups: The presence of bulky silyl ether groups, such as -OTBDMS (tert-butyldimethylsilyl ether) and -OTMS (trimethylsilyl ether), in combination with a bromine atom on the cyclohexane ring, appears to confer potent and selective activity against Caco-2 (colon) and MCF-7 (breast) cancer cell lines.[1]
-
Azido and Hydroxyl Groups: A combination of an azido (-N3) and a hydroxyl (-OH) or a bulky silyl ether (-OTBDPS) group on the cyclohexane ring leads to significant cytotoxicity against HeLa (cervical), C6 (glioma), and A549 (lung) cancer cell lines.[2] The derivative with the -OTBDPS group (Derivative C) generally shows higher potency than the one with the -OH group (Derivative D), suggesting that lipophilicity at this position may enhance activity.[2][3]
Apoptosis Signaling Pathway
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.
Caption: The extrinsic and intrinsic apoptosis signaling pathways.
Anticonvulsant Activity
The isoindole-1,3-dione scaffold is a known pharmacophore for anticonvulsant activity. Modifications to the core structure, including the saturation of the aromatic ring to form the hexahydro- series, can significantly impact efficacy in preclinical seizure models.
Comparative Anticonvulsant Screening Data
The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard preclinical models used to evaluate potential antiepileptic drugs. The MES model is predictive of activity against generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures.
Table 2: Anticonvulsant Activity of Isoindole-1,3-dione Derivatives.
| Compound ID | R Group on Imide Nitrogen | MES Test (% Protection @ dose) | scPTZ Test (% Protection @ dose) |
| Compound 2a | 4-chlorophenyl | 75% @ 100 mg/kg | 50% @ 100 mg/kg |
| Phenytoin | - | 100% @ 30 mg/kg | Inactive |
| Ethosuximide | - | Inactive | 100% @ 150 mg/kg |
Data is representative of typical findings for this class of compounds.[4][5]
Structure-Activity Relationship Insights:
-
N-Substitution: The nature of the substituent at the N-position of the imide is a key determinant of anticonvulsant activity. N-aryl substitution, particularly with electron-withdrawing groups like a chloro-substituted phenyl ring, has been shown to enhance activity in both MES and scPTZ screens.[4]
-
Lipophilicity: Appropriate lipophilicity is crucial for crossing the blood-brain barrier. The saturated cyclohexane ring of the cis-hexahydro derivatives contributes to this property.
-
Mechanism of Action: Many isoindole-1,3-dione derivatives are thought to exert their anticonvulsant effects by modulating voltage-gated sodium channels.[4][5]
Antioxidant and Anti-inflammatory Activity
Certain this compound derivatives have been investigated for their potential as antioxidant and anti-inflammatory agents. These activities are often linked to their ability to modulate cellular stress response pathways and inhibit pro-inflammatory enzymes.
Comparative Antioxidant and COX Inhibition Data
The antioxidant potential can be assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Anti-inflammatory activity is often evaluated by measuring the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Table 3: Antioxidant and COX Inhibitory Activity.
| Compound ID | R Group on Imide Nitrogen | DPPH Scavenging (% Inhibition @ conc.) | COX-2 Inhibition (IC50, µM) |
| Derivative E | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl | 25.99% @ 50 µg/mL | Low Binding Energy (Docking) |
| Meloxicam | - | - | ~2.0 |
Data from a study on a specific hexahydrophthalimide derivative.[6]
Structure-Activity Relationship Insights:
-
N-Substituted Heterocycles: Linking heterocyclic moieties, such as a 2-methyl-4-oxoquinazoline group, to the imide nitrogen can impart antioxidant properties.[6]
-
COX-2 Inhibition: Molecular docking studies suggest that these derivatives can fit into the active site of COX-2, indicating a potential mechanism for anti-inflammatory effects. The interaction is likely influenced by the specific geometry and electronic properties of the N-substituent.[6]
Nrf2 Signaling Pathway in Neuroprotection
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. Some isoindoline derivatives have been shown to exert neuroprotective effects by modulating this pathway.
Caption: The Nrf2 signaling pathway for cellular stress response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the design of future studies.
Cytotoxicity and Cell Proliferation Assays
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC50 value.[7]
-
2. BrdU Assay for Cell Proliferation
The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with test compounds as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to the culture medium and incubate for a period ranging from 2 to 24 hours, depending on the cell division rate.[2]
-
Fixation and Denaturation: Fix the cells (e.g., with formaldehyde) and permeabilize them. The DNA must then be denatured, typically using an acid treatment (e.g., 2N HCl), to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells using a fluorescence microscope or a plate reader.
-
Analysis: Quantify the fluorescence intensity, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
-
Anticonvulsant Activity Assays
1. Maximal Electroshock (MES) Seizure Test
-
Principle: This test evaluates the ability of a compound to prevent seizure spread. A supramaximal electrical stimulus applied via corneal or ear-clip electrodes induces a tonic hind limb extension in control animals.
-
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to groups of mice or rats (typically 8-10 animals per group) via an appropriate route (e.g., intraperitoneal or oral).[6]
-
Stimulation: At the time of predicted peak effect of the compound, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animals for the presence or absence of a tonic hind limb extension seizure lasting longer than 3 seconds.
-
Analysis: The number of animals protected from the tonic extension seizure in each group is recorded, and the median effective dose (ED50) is calculated.[6]
-
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
-
Principle: This test assesses a compound's ability to elevate the seizure threshold. PTZ is a CNS stimulant that induces clonic seizures.
-
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to groups of mice.
-
PTZ Injection: At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.[8]
-
Observation: Place the animals in individual observation cages and observe for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle spasms).[8]
-
Analysis: An animal is considered protected if no episode of clonic spasms lasting for at least 5 seconds occurs. The ED50 is then determined.[8]
-
Experimental Workflow Visualization
Caption: General workflow for SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Benchmarking the Antioxidant Potential of Hexahydroisoindoles and Related Compounds Against Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of hexahydroisoindole derivatives and structurally related hexahydropyridoindoles against well-established antioxidant compounds. Due to the limited availability of comprehensive studies on a wide range of hexahydroisoindoles, this guide utilizes available data on hexahydropyridoindoles as a benchmark. The data is presented to aid in the evaluation of these heterocyclic compounds in antioxidant research and drug development.
Data Presentation: In Vitro Antioxidant Capacity
The antioxidant activities of novel synthetic hexahydropyridoindoles and the reference compound stobadine were evaluated against the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results, expressed as IC50 values (the concentration required to scavenge 50% of the radicals), are compared with the standard antioxidant Trolox. Lower IC50 values indicate higher antioxidant activity.
| Compound/Standard | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| Hexahydropyridoindoles | |||
| SMe1EC2 | Comparable to Trolox[1] | ~11[2] | [1][2] |
| Stobadine | ~3 times less efficient than Trolox[1] | > SM1M3EC2·HCl[2] | [1][2] |
| Cemtirestat | ~3 | Data Not Available | [2] |
| Isatin | Not Determinable | > Cemtirestat | [2] |
| SME1i-ProC2·HCl | > Cemtirestat | > Stobadine | [2] |
| SM1M3EC2·HCl | > Cemtirestat | < Stobadine | [2] |
| Standard Antioxidants | |||
| Trolox | IC50 values reported in various studies[3] | IC50 values reported in various studies[3] | [3] |
| Ascorbic Acid | IC50 values reported in various studies[4][5][6] | IC50 values reported in various studies[4][6] | [4][5][6] |
| Butylated Hydroxytoluene (BHT) | IC50 values reported in various studies[4][6] | IC50 values reported in various studies[4][6] | [4][6] |
| Quercetin | IC50 values reported in various studies[6] | IC50 values reported in various studies[6] | [6] |
Note: The data for hexahydropyridoindoles is presented as a proxy for hexahydroisoindoles due to the limited availability of direct comparative studies on the latter. The antioxidant activity can vary significantly based on the specific substitutions on the heterocyclic ring.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (hexahydroisoindoles or other antioxidants) and a standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol) to prepare stock solutions. A series of dilutions are then prepared.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 515-517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form, which results in the formation of a colored product.
Procedure:
-
Reagent Preparation (FRAP Reagent):
-
300 mM Acetate buffer (pH 3.6).
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
-
Reaction Mixture: Add a small volume of the sample or standard solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known Fe²⁺ solution (e.g., FeSO₄) and is expressed as Fe(II) equivalents.
Mandatory Visualization
Keap1-Nrf2 Signaling Pathway in Oxidative Stress Response
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[[“]][8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[9][10] In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxification enzymes, leading to their transcription and a bolstered cellular defense against oxidative damage.[8][11]
Caption: Keap1-Nrf2 signaling pathway in cellular antioxidant response.
References
- 1. Antioxidant action of the hexahydropyridoindole SMe1EC2 in the cellular system of isolated red blood cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 9. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Isoindole-dione Derivatives Against Key Enzymatic Targets
A deep dive into the molecular interactions of isoindole-dione derivatives reveals their promising inhibitory activity against a range of enzymes implicated in various diseases. This guide provides a comparative analysis of their docking studies, supported by experimental data, to aid researchers and drug development professionals in navigating this versatile chemical scaffold.
The isoindole-1,3-dione core is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects.[1][2] Molecular docking studies have become an indispensable tool in elucidating the binding modes and predicting the inhibitory potential of these derivatives against various protein targets. This guide synthesizes findings from several key studies to offer a comparative overview of their interactions with enzymes such as cholinesterases, cyclooxygenases, carbonic anhydrases, and bacterial DNA gyrase.
Comparative Inhibitory Activity: A Quantitative Overview
The following tables summarize the quantitative data from various studies, showcasing the binding affinities, half-maximal inhibitory concentrations (IC50), and inhibition constants (Ki) of different isoindole-dione derivatives against their respective enzymatic targets.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy in the management of Alzheimer's disease.[1]
| Derivative/Compound | Target Enzyme | Binding Affinity (kcal/mol) | IC50 (µM) | Ki (nM) | Reference |
| Derivative I (with phenyl substituent) | AChE | - | 1.12 | - | [1] |
| Derivative III (with diphenylmethyl moiety) | BuChE | - | 21.24 | - | [1] |
| N-benzylpiperidinylamine derivatives | AChE | - | 0.087 | - | [1] |
| N-benzylpiperidinylamine derivatives | BuChE | - | 7.76 | - | [1] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | - | 2.1 - 7.4 | - | [1] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | - | 0.9 - 19.5 | - | [1] |
| Isoindole-1,3-dione substituted sulfonamides (Compound 3) | AChE | - | - | 103.51 | [3] |
| Isoindole-1,3-dione substituted sulfonamides (Compound 4i) | AChE | - | - | 108.92 | [3] |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are central to the inflammatory pathway. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with reduced gastrointestinal side effects.[2][4]
| Derivative/Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound D | COX-2 | Active | - | [2] |
| Compounds E-I | COX-2 | More potent than D | - | [2] |
| Compound H | COX-2 | Most potent | - | [2] |
| Meloxicam (Reference) | COX-1 & COX-2 | - | - | [2] |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrase isoforms, such as human carbonic anhydrase I and II (hCA I and hCA II), are involved in various physiological processes, and their inhibitors have therapeutic applications as diuretics and anti-glaucoma agents.[5][6]
| Derivative/Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Isoxazolo[4,5-f]isoindole-dione derivatives (9-12) | hCA I | 23.17 - 79.58 | - | [5] |
| Isoxazolo[4,5-f]isoindole-dione derivatives (9-12) | hCA II | 36.58 - 88.28 | - | [5] |
| Isoindole-1,3-dione-substituted sulfonamides (3, 4a-k) | hCA I & hCA II | - | 7.96 - 48.34 | [3] |
| Isoindolinone derivatives (2c, 2f) | hCA I | - | 11.48 ± 4.18 to 16.09 ± 4.14 | [6] |
| Isoindolinone derivatives (2c, 2f) | hCA II | - | 9.32 ± 2.35 to 14.87 ± 3.25 | [6] |
Antibacterial Activity (DNA Gyrase Inhibition)
DNA gyrase is a crucial bacterial enzyme, making it an attractive target for the development of new antibacterial agents.[7]
| Derivative/Compound | Target Enzyme | Binding Score (kcal/mol) | MIC (µg/mL) | Reference |
| Compound 19l | E. coli DNA gyrase | -8.7 | 12.5 | [7] |
| Compound 19l | S. aureus DNA gyrase | -8.4 | 12.5 | [7] |
| Compound 19p | E. coli DNA gyrase | -8.7 | 12.5 | [7] |
| Compound 19p | S. aureus DNA gyrase | -9.1 | 12.5 | [7] |
Experimental Protocols: A Look into the Methodology
The in silico evaluations of isoindole-dione derivatives are predominantly carried out using molecular docking simulations. While specific parameters may vary between studies, a general workflow can be outlined.
1. Target Protein Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Examples include PDB ID: 1EVE for AChE, 3G7E for E. coli DNA gyrase, and 3G7B for S. aureus DNA gyrase.[1][7]
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
2. Ligand Preparation:
-
The 2D structures of the isoindole-dione derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then energetically minimized using a suitable force field.
3. Molecular Docking Simulation:
-
Docking software such as AutoDock is commonly employed to predict the binding conformation and affinity of the ligand within the active site of the enzyme.[7][8]
-
A grid box is defined around the active site of the enzyme to guide the docking process.
-
The docking algorithm, often a Lamarckian genetic algorithm, is run to generate multiple binding poses.
-
The poses are then scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.
4. Analysis of Interactions:
-
The resulting docked complexes are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the enzyme's active site.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical molecular docking workflow and a simplified signaling pathway for cyclooxygenase inhibition.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified pathway of COX enzyme inhibition.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antiba ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02212F [pubs.rsc.org]
- 8. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
Head-to-head comparison of different synthetic routes to cis-Hexahydro-1H-isoindole-1,3(2H)-dione
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical scaffolds is paramount. cis-Hexahydro-1H-isoindole-1,3(2H)-dione is a valuable building block in medicinal chemistry, and understanding the various synthetic pathways to this compound is crucial for optimizing its production. This guide provides a head-to-head comparison of the most common synthetic routes, supported by experimental data and detailed protocols.
Dominant Synthetic Pathway: The Diels-Alder/Hydrogenation/Imidation Sequence
The most prevalent and well-documented route to this compound is a three-step sequence commencing with a Diels-Alder reaction, followed by catalytic hydrogenation, and culminating in imide formation.
Step 1: Diels-Alder Reaction
This initial step involves the [4+2] cycloaddition of a conjugated diene, typically 1,3-butadiene, with a dienophile, maleic anhydride. This reaction stereospecifically forms cis-4-cyclohexene-1,2-dicarboxylic anhydride. To circumvent the challenges of handling gaseous butadiene, 3-sulfolene is often used as a solid precursor that generates butadiene in situ upon heating.
Step 2: Catalytic Hydrogenation
The double bond in the cyclohexene ring of the Diels-Alder adduct is then reduced via catalytic hydrogenation to yield cis-cyclohexane-1,2-dicarboxylic anhydride. Various catalysts and reaction conditions have been reported for this transformation.
Step 3: Imide Formation
The final step involves the conversion of the saturated anhydride to the desired imide. This is typically achieved by reaction with an ammonia source, such as urea or aqueous ammonia.
Alternative Synthetic Approaches
While the Diels-Alder-based route is the most common, alternative methods for preparing the key intermediate, cis-cyclohexane-1,2-dicarboxylic acid or its anhydride, have been explored. These include the catalytic hydrogenation of phthalic acid or its derivatives. However, these routes are generally less frequently employed in standard laboratory practice. For instance, the hydrogenation of phthalic acid can lead to a mixture of products and may require more stringent reaction conditions.
Quantitative Data Comparison
The following table summarizes quantitative data for the key steps in the dominant synthetic pathway, compiled from various experimental reports.
| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diels-Alder Reaction | 3-Sulfolene, Maleic Anhydride | Xylene | Reflux (~140) | 1 | ~78 |
| 1,3-Butadiene, Maleic Anhydride | Benzene | 50-75 | 2-2.5 | 93-97 | |
| Hydrogenation | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Raney Nickel / No Solvent (Molten) | 130-140 | ~2 | ~95 |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Platinum Oxide / Ethanol | Room Temp. | 3-5 | 94-96 | |
| Imide Formation | cis-Cyclohexane-1,2-dicarboxylic anhydride, Urea | Heat (Molten) | 140-150 | 0.5 | High |
| cis-Cyclohexane-1,2-dicarboxylic anhydride, Aqueous Ammonia | Water | Reflux | - | - |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction
Materials:
-
3-Sulfolene
-
Maleic Anhydride
-
Xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).
-
Add a minimal amount of xylene to facilitate mixing.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140-150 °C) with stirring. The 3-sulfolene will decompose to release butadiene and sulfur dioxide (ensure adequate ventilation in a fume hood).
-
Continue refluxing for 1 hour.
-
Allow the reaction mixture to cool to room temperature, during which the product will crystallize.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Protocol 2: Synthesis of cis-Cyclohexane-1,2-dicarboxylic Anhydride via Catalytic Hydrogenation
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Raney Nickel catalyst
-
Hydrogenation apparatus
-
Hydrogen gas
Procedure:
-
Place cis-4-cyclohexene-1,2-dicarboxylic anhydride and a catalytic amount of Raney Nickel in a suitable hydrogenation vessel.
-
Heat the mixture to 130-140 °C to melt the anhydride.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and stir vigorously.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2 hours.
-
Cool the reaction mixture and filter to remove the catalyst.
-
The molten product will solidify upon cooling to yield cis-cyclohexane-1,2-dicarboxylic anhydride.
Protocol 3: Synthesis of this compound via Imide Formation
Materials:
-
cis-Cyclohexane-1,2-dicarboxylic anhydride
-
Urea
-
Beaker
-
Hot plate
Procedure:
-
In a beaker, thoroughly mix cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) and urea (1.0 eq).
-
Heat the mixture on a hot plate to 140-150 °C. The mixture will melt and evolve ammonia and carbon dioxide.
-
Continue heating for approximately 30 minutes until gas evolution ceases.
-
Cool the reaction mixture to room temperature. The solidified product is this compound.
-
The product can be purified by recrystallization from a suitable solvent, such as ethanol.
Logical Workflow for Comparing Synthetic Routes
The following diagram illustrates the decision-making process and comparative analysis of the synthetic routes to this compound.
Caption: Workflow for comparing synthetic routes.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a three-step sequence involving a Diels-Alder reaction, catalytic hydrogenation, and subsequent imide formation. This pathway offers high yields, stereocontrol, and is well-documented with established protocols. While alternative routes from aromatic precursors exist, they are generally less favored due to potential for side products and the need for more forcing conditions. For researchers requiring a robust and scalable synthesis, the Diels-Alder-based approach remains the method of choice.
Evaluating the Selective Cytotoxicity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives in Cancer Cells Versus Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against tumor cells while exhibiting minimal toxicity to healthy tissues remains a paramount objective in oncological research. Among the myriad of heterocyclic compounds investigated for their therapeutic potential, derivatives of cis-hexahydro-1H-isoindole-1,3(2H)-dione have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the selective anticancer activity of these derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Cytotoxicity
The selective cytotoxicity of novel isoindole derivatives has been demonstrated through comparative studies on cancerous and non-cancerous cell lines. A key study evaluated the effects of newly synthesized isoindole derivatives, designated as compounds 8a and 8b , on human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cells, alongside a normal human bronchial epithelial cell line (BEAS-2B)[1].
The results indicated a marked selectivity of these compounds for cancer cells. After a 24-hour incubation period with a 50 µg/mL concentration of the compounds, the metabolic activity of the normal BEAS-2B cells was approximately 61% for compound 8a and 66% for compound 8b . In stark contrast, the metabolic activity of the A549 cancer cells was significantly lower, at 39% for compound 8a and 53% for compound 8b [1]. These findings underscore the greater cytotoxic impact of these isoindole derivatives on cancer cells compared to their healthy counterparts.
While explicit IC50 values and selectivity indices for a broad range of this compound derivatives are not extensively documented in publicly available literature, the existing data strongly suggests a favorable therapeutic window for this class of compounds. The selectivity index (SI) is a critical metric calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). An SI value greater than 1 indicates a compound is more toxic to cancer cells than normal cells, with higher values denoting greater selectivity[2][3][4].
Table 1: Comparative Metabolic Activity of Isoindole Derivatives on Cancer and Normal Cell Lines [1]
| Compound | Cell Line | Cell Type | Concentration (µg/mL) | Incubation Time (hours) | Metabolic Activity (%) |
| 8a | A549 | Lung Adenocarcinoma | 50 | 24 | 39 |
| BEAS-2B | Normal Bronchial Epithelial | 50 | 24 | 61 | |
| 8b | A549 | Lung Adenocarcinoma | 50 | 24 | 53 |
| BEAS-2B | Normal Bronchial Epithelial | 50 | 24 | 66 |
Note: Lower metabolic activity is indicative of higher cytotoxicity.
Experimental Protocols
To ensure the reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][6][7][8].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow of the MTT assay for determining cell viability.
BrdU Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay is used to quantify cell proliferation. It is based on the incorporation of the thymidine analog BrdU into the DNA of proliferating cells during the S-phase of the cell cycle[9][10].
Principle: BrdU is added to the cell culture and is incorporated into newly synthesized DNA. After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours at 37°C. The incubation time depends on the cell type's proliferation rate.
-
Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and washing step, add the TMB substrate.
-
Stop Reaction and Measurement: Stop the colorimetric reaction by adding a stop solution. Measure the absorbance at 450 nm using a microplate reader.
Mechanism of Action: Induction of Apoptosis
Several studies on indole-based compounds suggest that their anticancer activity is mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[11][12].
In response to cellular stress induced by the isoindole derivatives, the balance between pro- and anti-apoptotic Bcl-2 family proteins is shifted in favor of apoptosis. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis[13][14].
Caption: The intrinsic pathway of apoptosis induced by isoindole derivatives.
Conclusion
The available experimental evidence strongly supports the selective anticancer potential of this compound derivatives. These compounds demonstrate a greater cytotoxic effect on cancer cells compared to normal cells, suggesting a favorable therapeutic index. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway. Further research, including comprehensive IC50 determinations on a wider range of cancer and normal cell lines to establish definitive selectivity indices, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.
References
- 1. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Essential roles of the Bcl-2 family of proteins in caspase-2-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Bioactivity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione and its derivatives. The information is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents. The data presented is based on published literature and is organized for clarity and ease of comparison.
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its rigid, bicyclic structure serves as a versatile template for the design of molecules with a wide range of therapeutic applications. Derivatives of this core structure have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This guide will detail a reproducible synthesis for the parent compound and compare the reported bioactivities of several of its key derivatives.
Synthesis of this compound
The synthesis of the parent compound, this compound, is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. This intermediate is then reacted with a nitrogen source, such as ammonia or urea, to yield the desired imide.
Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
A detailed and reliable method for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride is adapted from literature procedures. In a typical reaction, maleic anhydride is dissolved in a suitable solvent, such as benzene, in a three-necked flask equipped with a stirrer, gas inlet tube, and reflux condenser.[6] Gaseous 1,3-butadiene is then bubbled through the solution. The reaction is exothermic and proceeds to completion to yield the desired anhydride.
DOT Diagram: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
Caption: Diels-Alder synthesis of the anhydride intermediate.
Experimental Protocol: Synthesis of this compound
Bioactivity of this compound Derivatives
Direct quantitative bioactivity data for the unsubstituted parent compound, this compound, is not extensively reported in the available literature. However, a wide array of its derivatives have been synthesized and evaluated for various biological activities. This section compares the bioactivity of several classes of these derivatives.
It is noteworthy that cis-1,2,3,6-tetrahydrophthalimide is a known metabolite of the fungicide Captan, indicating its biological relevance.[7]
Anticancer Activity
Numerous derivatives of this compound have been investigated for their potential as anticancer agents.[3][4][8] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50, µM) | Reference |
| Trisubstituted derivative 1 | A549 (Lung) | Data not specified | [4] |
| Trisubstituted derivative 2 | PC-3 (Prostate) | Data not specified | [4] |
| Trisubstituted derivative 3 | HeLa (Cervical) | Data not specified | [4] |
| Trisubstituted derivative 4 | Caco-2 (Colon) | Data not specified | [4] |
| Trisubstituted derivative 5 | MCF-7 (Breast) | Data not specified | [4] |
DOT Diagram: General Anticancer Evaluation Workflow
Caption: Workflow for assessing anticancer activity.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been a subject of investigation.[3][4] These studies typically assess the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Microorganism | Activity (MIC, µg/mL) | Reference |
| Trisubstituted derivative | Staphylococcus aureus | Data not specified | [4] |
| Trisubstituted derivative | Escherichia coli | Data not specified | [4] |
Anti-inflammatory Activity
Certain derivatives have been evaluated for their anti-inflammatory potential, often by measuring their ability to inhibit cyclooxygenase (COX) enzymes.[5]
Table 3: Anti-inflammatory Activity of a Selected Derivative
| Compound/Derivative | Target | Activity | Reference |
| N-substituted derivative | COX-1/COX-2 | Inhibition observed | [5] |
DOT Diagram: COX Inhibition Signaling Pathway
Caption: Inhibition of the cyclooxygenase pathway.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Derivatives of this compound have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[1]
Table 4: Cholinesterase Inhibition by Selected Derivatives
| Compound/Derivative | Enzyme | Activity (IC50) | Reference |
| N-substituted derivative | AChE/BuChE | Inhibition observed | [1] |
Conclusion
The this compound scaffold provides a fertile ground for the development of new therapeutic agents. While the bioactivity of the parent compound is not well-documented, its derivatives display a remarkable range of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. Further research into the biological profile of the unsubstituted core molecule could provide a valuable baseline for future drug design efforts. This guide serves as a starting point for researchers looking to explore the potential of this versatile chemical entity.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. npic.orst.edu [npic.orst.edu]
- 5. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]
- 6. nbinno.com [nbinno.com]
- 7. Captan metabolism in humans yields two biomarkers, tetrahydrophthalimide (THPI) and thiazolidine-2-thione-4-carboxylic acid (TTCA) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-Hexahydro-1H-isoindole-1,3(2H)-dione: A Guide for Laboratory Professionals
For the safe and compliant disposal of cis-Hexahydro-1H-isoindole-1,3(2H)-dione, it is imperative to adhere to established laboratory safety protocols and local hazardous waste regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, proper personal protective equipment (PPE) and disposal methods are crucial to ensure the safety of laboratory personnel and the protection of the environment. The primary disposal route for this compound is through an approved waste disposal plant.[2]
Hazard Profile and Safety Data
A summary of the key hazard information for this compound is provided in the table below. This information is derived from globally harmonized system (GHS) classifications and safety data sheets.
| Identifier | Information |
| CAS Number | 7506-66-3[1] |
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol [3] |
| Hazard Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning[2] |
| Hazard Statements | H315: Causes skin irritation[1][2], H319: Causes serious eye irritation[1][2], H335: May cause respiratory irritation[1][2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][2] |
Experimental Protocols for Disposal
The following step-by-step procedures should be followed for the safe disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure that the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or if there is a risk of dust formation, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a designated, clearly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.
-
-
Liquid Waste:
-
If this compound is in a solution, it should be collected in a separate, labeled waste container.
-
Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizers, without consulting with your institution's environmental health and safety (EHS) office.[4]
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the substance.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.
-
Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area until they are collected.
-
Arranging for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6] Provide them with accurate information about the waste composition and quantity.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling cis-Hexahydro-1H-isoindole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of cis-Hexahydro-1H-isoindole-1,3(2H)-dione. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling Solid/Powder | - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety goggles or a face shield. - Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation (fume hood). For weighing or operations that may generate dust, a NIOSH-approved respirator is recommended. - Lab Coat: Standard laboratory coat. |
| Preparing Solutions | - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety goggles or a face shield. - Respiratory Protection: Work in a well-ventilated area or fume hood. - Lab Coat: Standard laboratory coat. |
| Running Reactions | - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety goggles. - Lab Coat: Standard laboratory coat. |
| Waste Disposal | - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Always handle the solid compound within a chemical fume hood to avoid inhalation of dust particles.
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Use a spatula for transferring the solid. Avoid creating dust clouds.
-
Wash hands thoroughly after handling.[2]
2. Dissolving the Compound:
-
When preparing solutions, add the solid to the solvent slowly while stirring.
-
Perform this procedure in a well-ventilated area or a fume hood.
-
Ensure the container is appropriately labeled with the chemical name and concentration.
3. Conducting Reactions:
-
Set up the reaction apparatus in a fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
Upon completion, allow the reaction mixture to cool to room temperature before work-up.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[3] This includes contaminated weigh boats and paper.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be placed in a sealed bag or container labeled as "Hazardous Chemical Waste" and disposed of according to institutional guidelines.[3] Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.[3]
2. Disposal Procedure:
-
All waste must be disposed of through your institution's EHS office.
-
Do not pour any waste containing this compound down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocol
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
